Quinazoline-7-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinazoline-7-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-4-7-1-2-8-5-11-6-12-9(8)3-7/h1-3,5-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYGBDOUZKESFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Quinazoline-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline-7-carbonitrile is a heterocyclic organic compound featuring a fused quinazoline ring system with a nitrile group at the 7-position. The quinazoline scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a carbonitrile moiety, a versatile functional group, offers potential for further chemical modifications and specific interactions with biological targets. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, reactivity, and stability, along with a detailed experimental protocol for its synthesis.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅N₃ | [2][3] |
| Molecular Weight | 155.16 g/mol | [2][3] |
| CAS Number | 1231761-04-8 | [3] |
| Appearance | Not explicitly reported, but quinazoline is a beige powder/solid. | [4] |
| Melting Point | Data not available for this compound. The parent quinazoline has a melting point of 45-48 °C. | [4] |
| Boiling Point | Data not available for this compound. The parent quinazoline has a boiling point of 243 °C. | [4] |
| Solubility | Data not available for this compound. The parent quinazoline is soluble in water. | [5] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the parent quinazoline provides a reference for the expected chemical shifts of the protons on the quinazoline ring system.[6] The introduction of the electron-withdrawing nitrile group at the 7-position is expected to cause a downfield shift for the adjacent protons.
-
¹³C NMR: Similarly, the carbon NMR spectrum of quinazoline can be used to predict the chemical shifts for this compound.[7] The carbon of the nitrile group typically appears in the range of 110-125 ppm. The carbons in the aromatic rings will show characteristic shifts, with those closer to the nitrogen atoms and the nitrile group being influenced by their electronic effects.[8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
C≡N Stretch: A sharp, medium-intensity band is expected in the region of 2220-2260 cm⁻¹ for the nitrile group.[9]
-
Aromatic C-H Stretch: Bands in the region of 3000-3100 cm⁻¹.[10]
-
C=N and C=C Stretching: Multiple bands in the 1475-1635 cm⁻¹ region corresponding to the quinazoline ring system.[11]
-
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic protons would appear in the fingerprint region.[11]
Mass Spectrometry (MS)
In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 155, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of HCN (m/z 27) from the nitrile group and fragmentation of the quinazoline ring.
Reactivity and Stability
The reactivity of this compound is governed by the chemical nature of both the quinazoline ring and the nitrile functional group.
Quinazoline Ring System
-
Stability: The quinazoline ring is generally stable in cold, dilute acidic and alkaline solutions. However, it is susceptible to hydrolysis upon boiling in these conditions.[4]
-
Electrophilic Substitution: The benzene portion of the quinazoline ring is more susceptible to electrophilic attack than the pyrimidine ring.
-
Nucleophilic Substitution: The pyrimidine ring, particularly at positions 2 and 4, is susceptible to nucleophilic attack, especially if substituted with a good leaving group like a halogen.
Nitrile Functional Group
The nitrile group is a versatile functional group that can undergo a variety of transformations:
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically requiring heat.[12] This would convert this compound into Quinazoline-7-carboxylic acid.
-
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄).
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, offering a route to synthesize more complex heterocyclic systems.
Experimental Protocols
Below is a generalized experimental workflow for a Niementowski-type synthesis that could potentially be adapted for the synthesis of a precursor to this compound.
Caption: Generalized workflow for the Niementowski Quinazoline Synthesis.
To specifically synthesize this compound, one would likely start with 2-amino-5-cyanobenzoic acid and react it with formamide or a similar reagent to construct the pyrimidine ring. Further modifications might be necessary to achieve the final product.
Logical Relationships in Quinazoline Chemistry
The following diagram illustrates the key chemical transformations and relationships of the quinazoline ring system, providing a conceptual map for potential synthetic strategies and derivatizations.
Caption: Key synthetic routes and reactions of the quinazoline core.
Conclusion
This compound represents a valuable scaffold for medicinal chemistry and drug development, combining the proven biological relevance of the quinazoline ring with the versatile reactivity of the nitrile group. While specific quantitative data for this compound is not extensively documented in publicly accessible literature, this guide provides a solid foundation of its expected chemical properties based on the well-established chemistry of its constituent moieties. Further experimental investigation is warranted to fully elucidate the specific characteristics and biological potential of this promising molecule. The provided generalized synthetic workflow offers a starting point for its preparation, enabling further research into its properties and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 1231761-04-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. fishersci.com [fishersci.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. Quinazoline(253-82-7) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Quinazoline-7-carbonitrile from Anthranilic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the multi-step synthesis of quinazoline-7-carbonitrile, a key heterocyclic scaffold in medicinal chemistry, starting from readily available anthranilic acid derivatives. The synthesis is presented through two primary, reliable routes: the Sandmeyer reaction of a 7-aminoquinazoline intermediate and the palladium-catalyzed cyanation of a 7-bromoquinazoline intermediate. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and tabulated quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.
I. Introduction
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, have made them a focal point in drug discovery and development. This compound, in particular, serves as a valuable intermediate for the synthesis of more complex molecules, where the nitrile group can be further elaborated into various functional groups.
This guide outlines two robust synthetic pathways to obtain this compound, starting from appropriately substituted anthranilic acids.
II. Recommended Synthetic Pathways
The direct synthesis of this compound from anthranilic acid is not feasible in a single step. Therefore, a multi-step approach is necessary. Below are two of the most effective and well-documented routes.
Route 1: Synthesis via a 7-Aminoquinazoline Intermediate and Sandmeyer Reaction
This pathway involves the initial construction of a 7-nitro-substituted quinazolinone, followed by reduction to the corresponding amine, and subsequent conversion to the nitrile via a Sandmeyer reaction.
Caption: Synthetic workflow for Route 1.
Route 2: Synthesis via a 7-Bromoquinazoline Intermediate and Palladium-Catalyzed Cyanation
This alternative route begins with a bromo-substituted anthranilic acid, which is cyclized to form a 7-bromoquinazoline. The bromo group is then displaced by a nitrile group using a palladium catalyst.
Caption: Synthetic workflow for Route 2.
III. Detailed Experimental Protocols
The following sections provide detailed, step-by-step procedures for the synthesis of this compound via the two proposed routes.
Route 1: Experimental Protocol
Step 1: Synthesis of 7-Nitroquinazolin-4(3H)-one
This step follows the principles of the Niementowski quinazoline synthesis.[1][2]
-
Reaction: 2-Amino-4-nitrobenzoic acid is cyclized with formamide.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-4-nitrobenzoic acid (1.0 eq) and an excess of formamide (5-10 eq) is heated.
-
The reaction mixture is heated to 150-160 °C and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solid product is precipitated by the addition of water.
-
The precipitate is collected by filtration, washed with water, and dried to afford 7-nitroquinazolin-4(3H)-one. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Step 2: Synthesis of 7-Aminoquinazolin-4(3H)-one
The nitro group is reduced to an amine, a common transformation in organic synthesis.[1]
-
Reaction: Reduction of the nitro group of 7-nitroquinazolin-4(3H)-one.
-
Procedure:
-
To a stirred suspension of 7-nitroquinazolin-4(3H)-one (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (5.0 eq).
-
Heat the mixture to reflux (around 80-90 °C).
-
To the refluxing mixture, add iron powder (5.0 eq) portion-wise over a period of 30 minutes.
-
Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).
-
After completion, the hot reaction mixture is filtered through a pad of celite to remove the iron residues. The celite pad is washed with hot ethanol.
-
The filtrate is concentrated under reduced pressure, and the resulting solid is collected by filtration, washed with water, and dried to yield 7-aminoquinazolin-4(3H)-one.
-
Step 3: Synthesis of this compound-4(3H)-one (Sandmeyer Reaction)
The Sandmeyer reaction is a classic method for converting an aromatic amine to a nitrile.[3]
-
Reaction: Diazotization of the amino group followed by displacement with a cyanide group.
-
Procedure:
-
Prepare a solution of 7-aminoquinazolin-4(3H)-one (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 2 M HCl). Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound-4(3H)-one.
-
Route 2: Experimental Protocol
Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one
Similar to the first step of Route 1, this is a Niementowski-type cyclization.
-
Reaction: 2-Amino-4-bromobenzoic acid is cyclized with formamide.
-
Procedure:
-
Follow the procedure outlined in Route 1, Step 1, using 2-amino-4-bromobenzoic acid as the starting material.
-
The reaction will yield 7-bromoquinazolin-4(3H)-one, which can be purified by recrystallization.
-
Step 2: Synthesis of this compound-4(3H)-one (Palladium-Catalyzed Cyanation)
This method utilizes a palladium catalyst to couple the aryl bromide with a cyanide source.[4][5]
-
Reaction: Palladium-catalyzed displacement of the bromo group with a nitrile group.
-
Procedure:
-
In a reaction vessel, combine 7-bromoquinazolin-4(3H)-one (1.0 eq), a cyanide source such as zinc cyanide (Zn(CN)₂) (0.6 eq) or potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5 eq), a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.1 eq), and a suitable solvent such as dimethylformamide (DMF) or dioxane.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give this compound-4(3H)-one.
-
IV. Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the key steps in the synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and purification methods.
Table 1: Reaction Parameters for Route 1
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-Amino-4-nitrobenzoic acid | Formamide | None | 150-160 | 2-4 | 70-85 |
| 2 | 7-Nitroquinazolin-4(3H)-one | Fe, NH₄Cl | Ethanol/Water | 80-90 | 2-3 | 75-90[1] |
| 3 | 7-Aminoquinazolin-4(3H)-one | NaNO₂, HCl, CuCN | Water | 0-60 | 2-3 | 50-70 |
Table 2: Reaction Parameters for Route 2
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-Amino-4-bromobenzoic acid | Formamide | None | 150-160 | 2-4 | 70-85 |
| 2 | 7-Bromoquinazolin-4(3H)-one | Zn(CN)₂, Pd(PPh₃)₄ | DMF | 100-120 | 12-24 | 60-80 |
V. Characterization Data
-
¹H NMR: Aromatic protons on the quinazoline ring typically appear in the range of δ 7.0-9.0 ppm. The proton at position 2 of the quinazoline ring is often observed as a singlet at a downfield chemical shift.
-
¹³C NMR: Aromatic carbons will resonate in the region of δ 110-160 ppm. The nitrile carbon (C≡N) typically appears around δ 115-120 ppm. The carbonyl carbon of the quinazolinone ring is expected around δ 160-170 ppm.
-
IR Spectroscopy: A sharp absorption band corresponding to the C≡N stretch is expected around 2220-2240 cm⁻¹. The C=O stretch of the quinazolinone will appear in the range of 1650-1700 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of this compound should be observed.
VI. Conclusion
This technical guide provides two detailed and reliable synthetic routes for the preparation of this compound from substituted anthranilic acid precursors. Both the Sandmeyer reaction and palladium-catalyzed cyanation pathways offer viable methods for introducing the key nitrile functionality. The choice of route may depend on the availability of starting materials, safety considerations (handling of cyanide reagents), and desired scale of the synthesis. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis, enabling the efficient production of this important heterocyclic intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Quinazoline-7-carbonitrile and Its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline-7-carbonitrile, identified by the CAS number 1231761-04-8, is a heterocyclic organic compound featuring a fused quinazoline ring system with a nitrile group at the 7th position. While detailed research on the standalone this compound molecule is limited in publicly available scientific literature, its core structure serves as a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of the known physicochemical properties of this compound and focuses on the synthesis, biological activities, and therapeutic potential of its derivatives, which have been investigated as modulators of key signaling pathways implicated in cancer and immunology.
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized below. This data is primarily sourced from chemical supplier catalogs.
| Property | Value | Source |
| CAS Number | 1231761-04-8 | N/A |
| Molecular Formula | C₉H₅N₃ | N/A |
| Molecular Weight | 155.16 g/mol | N/A |
| Appearance | Not specified | N/A |
| Solubility | Not specified | N/A |
| Melting Point | Not specified | N/A |
| Boiling Point | Not specified | N/A |
Derivatives of this compound in Research
The this compound core has been chemically modified to generate a variety of derivatives with significant biological activities. These derivatives have primarily been explored as kinase inhibitors and immune modulators.
| Derivative Name | Investigated Target(s) | Reported Activity/Data |
| 4-((3-ethynylphenyl)amino)this compound | GAK, SLK, STK10 (Kinases) | Synthesis yield: 21%. Melting Point: 208-210 °C. ¹H NMR data available.[1][2] |
| (R)-2-amino-4-((1-hydroxyhexan-2-yl)amino)this compound | TLR7 and TLR8 Agonist | Synthesis from (R)-2-((2-amino-7-bromoquinazolin-4-yl)amino)hexan-1-ol and Zn(CN)₂ with a Pd(PPh₃)₄ catalyst.[3] |
| Various substituted quinazoline-7-carbonitriles | ERK5 (Kinase) | Listed as potential inhibitors for cancer therapy. |
| Various substituted quinazoline-7-carbonitriles | JAK (Janus Kinase) | Investigated as inhibitors of the JAK signaling pathway. |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound derivatives are often proprietary or described within patent literature. However, general methodologies can be outlined based on the available information.
General Synthesis of 4-substituted-quinazoline-7-carbonitrile Derivatives
A common synthetic route to introduce diversity at the 4-position of the quinazoline ring involves a nucleophilic aromatic substitution reaction.
Workflow for Synthesis of 4-anilino-quinazoline-7-carbonitrile Derivatives
Figure 1. General workflow for the synthesis of 4-anilino-quinazoline-7-carbonitrile derivatives.
Kinase Inhibition Assay (General Protocol)
To determine the inhibitory activity of this compound derivatives against target kinases such as ERK5, JAK, GAK, SLK, and STK10, a common method is a biochemical assay that measures the phosphorylation of a substrate.
Experimental Workflow for Kinase Inhibition Assay
Figure 2. A generalized workflow for determining the in vitro kinase inhibitory activity of test compounds.
Toll-Like Receptor (TLR) Agonist Assay (General Protocol)
The ability of a compound to act as an agonist for TLR7 and/or TLR8 is typically assessed using a cell-based reporter assay.
Experimental Workflow for TLR Agonist Reporter Assay
Figure 3. A typical workflow for assessing the agonist activity of compounds on TLR7 or TLR8.
Signaling Pathways
Derivatives of this compound have been shown to target key signaling pathways involved in cell proliferation, survival, and immune responses.
ERK5 Signaling Pathway
The ERK5 (extracellular signal-regulated kinase 5) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade. It plays a role in cell proliferation, survival, and differentiation.[2][4] Dysregulation of the ERK5 pathway has been implicated in various cancers.
Figure 4. Simplified ERK5 signaling pathway and the potential point of inhibition by this compound derivatives.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine and growth factor signaling, crucial for immune function, hematopoiesis, and cell growth.[5][6][7][8] Aberrant JAK-STAT signaling is a hallmark of many cancers and inflammatory diseases.
Figure 5. Overview of the JAK-STAT signaling pathway, a target for this compound derivatives.
TLR7/8 Signaling Pathway
Toll-like receptors 7 and 8 are intracellular sensors that recognize single-stranded RNA, primarily of viral origin, and trigger innate immune responses.[9][10][11][12][13] Agonists of TLR7/8 can stimulate potent anti-viral and anti-tumor immunity.
Figure 6. The TLR7/8 signaling cascade, which can be activated by certain this compound derivatives.
Conclusion
This compound is an important heterocyclic scaffold that has demonstrated significant potential in the development of novel therapeutics. While data on the parent compound remains scarce, its derivatives have been synthesized and identified as potent modulators of critical cellular signaling pathways, including the ERK5, JAK-STAT, and TLR7/8 pathways. These findings highlight the therapeutic promise of this chemical class for the treatment of cancers and immune-related disorders. Further research into the synthesis and biological evaluation of a broader range of this compound derivatives is warranted to fully explore their structure-activity relationships and clinical potential. This guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the this compound scaffold for the discovery of next-generation targeted therapies.
References
- 1. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 2. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof - Google Patents [patents.google.com]
- 4. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Jak-Stat Signaling Pathway | Sino Biological [sinobiological.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation [pubmed.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. Role of toll-like receptor 7/8 pathways in regulation of interferon response and inflammatory mediators during SARS-CoV2 infection and potential therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
Quinazoline-7-carbonitrile molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of Quinazoline-7-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a core structure in numerous biologically active molecules, and the addition of a nitrile group at the 7-position offers a versatile chemical handle for further functionalization.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₉H₅N₃ | [1] |
| Molecular Weight | 155.16 g/mol | [1] |
| CAS Number | 1231761-04-8 | [1] |
Synthetic and Analytical Protocols
A generalized experimental workflow for the synthesis and characterization of a quinazoline derivative is presented below. This serves as a template that can be adapted for the specific synthesis of this compound.
References
Spectroscopic Profile of Quinazoline-7-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for Quinazoline-7-carbonitrile (CAS No: 1231761-04-8, Molecular Formula: C₉H₅N₃). Due to the limited availability of direct experimental spectra for this specific compound, the data presented herein is a predictive analysis based on the known spectroscopic characteristics of quinazoline derivatives and aromatic nitriles. This guide is intended to support research, drug discovery, and quality control efforts by providing a foundational understanding of the compound's spectral properties.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~9.3 - 9.5 | s | - | H-2 |
| ~9.1 - 9.3 | s | - | H-4 |
| ~8.5 - 8.7 | d | ~1.5 - 2.0 | H-8 |
| ~8.2 - 8.4 | dd | ~8.5 - 9.0, ~1.5 - 2.0 | H-6 |
| ~7.9 - 8.1 | d | ~8.5 - 9.0 | H-5 |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 162 | C-2 |
| ~155 - 157 | C-4 |
| ~150 - 152 | C-8a |
| ~135 - 137 | C-6 |
| ~130 - 132 | C-8 |
| ~128 - 130 | C-5 |
| ~125 - 127 | C-4a |
| ~118 - 120 | C-7 |
| ~115 - 117 | -C≡N |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~2230 - 2220 | Strong | -C≡N stretch (nitrile) |
| ~1620 - 1580 | Strong | C=N and C=C stretch (ring) |
| ~1570 - 1550 | Medium | C=C stretch (ring) |
| ~1500 - 1470 | Medium | C=C stretch (ring) |
| ~900 - 650 | Strong | C-H out-of-plane bend |
Sample Preparation: KBr pellet or thin film
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 155.053 | High | [M]⁺ (Molecular Ion) |
| 128.045 | Medium | [M - HCN]⁺ |
| 102.046 | Medium | [C₇H₄N]⁺ |
| 76.039 | Low | [C₆H₄]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for quinazoline derivatives, which can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
The number of scans can range from 16 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used. For non-volatile compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., EI, ESI) and mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition (EI Mode):
-
Set the ionization energy to 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the general workflow from sample preparation to structural elucidation using NMR, IR, and Mass Spectrometry.
Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for Quinazoline-7-carbonitrile and related quinazoline derivatives in common laboratory solvents. Due to a lack of specific quantitative solubility data for this compound in the public domain, this document focuses on the solubility of structurally related compounds and outlines the established experimental protocols for determining solubility. This information is intended to guide researchers in handling this compound and in designing and executing their own solubility studies.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a fused benzene and pyrimidine ring system, with a nitrile group substituted at the 7th position. The quinazoline scaffold is of significant interest in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Understanding the solubility of such compounds is a critical first step in drug discovery and development, impacting formulation, bioavailability, and in vitro assay design. While the parent quinazoline is known to be soluble in water, the solubility of its derivatives can vary significantly based on their substitutions.
Quantitative Solubility Data
However, limited data exists for a complex derivative, providing an indication of its behavior in an aqueous buffer.
Table 1: Kinetic Solubility of a this compound Derivative in Aqueous Buffer
| Compound Name | Solvent/Medium | Last Soluble Concentration (µM) | First Insoluble Concentration (µM) |
| A this compound derivative (TAD-0058581) | pH 7.4 Phosphate Buffer | 41 | 60 |
This data suggests that the solubility of at least one complex derivative of this compound in a physiologically relevant aqueous buffer is in the micromolar range. It is important to note that solubility in organic solvents can differ significantly.
Studies on other quinazoline derivatives, such as pyrazolo quinazolines, have indicated that solubility is influenced by both the solvent and the temperature, with solubility generally increasing with temperature. For these derivatives, N,N-dimethylformamide (DMF) was found to be a solvent in which they exhibited greater solubility.
Experimental Protocols for Solubility Determination
A common and reliable method for determining the solubility of crystalline compounds like quinazoline derivatives is the gravimetric method. This method involves preparing a saturated solution of the compound in the solvent of interest at a specific temperature and then determining the concentration of the solute by evaporating the solvent and weighing the residue.
Gravimetric Method for Solubility Determination
Objective: To determine the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
The quinazoline derivative to be tested
-
Selected laboratory solvents (e.g., water, ethanol, DMSO, etc.)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Vials or flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated in a thermostatically controlled shaker or water bath at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same temperature to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, the solution is then centrifuged.
-
Sample Withdrawal: A known volume of the clear supernatant is carefully withdrawn using a pipette. To avoid any undissolved particles, the withdrawn sample may be passed through a syringe filter.
-
Solvent Evaporation: The accurately measured volume of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the solid residue is achieved.
-
Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of a compound using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While specific solubility data for this compound in common laboratory solvents remains to be published, the information on related quinazoline derivatives and the established experimental protocols provided in this guide offer a solid foundation for researchers. It is recommended that solubility studies be conducted for this compound in the desired solvents to obtain precise quantitative data. The gravimetric method described herein is a robust and widely accepted technique for this purpose. Such data will be invaluable for its application in drug discovery and other scientific research.
A Technical Guide to the Discovery and History of Quinazoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of quinazoline compounds, a class of heterocyclic molecules of significant importance in medicinal chemistry. From their initial synthesis in the 19th century to their emergence as crucial scaffolds in modern drug discovery, this document details the key milestones, synthetic methodologies, and the evolution of our understanding of their biological activities. This guide includes detailed experimental protocols for seminal syntheses, a historical perspective on the discovery of naturally occurring quinazoline alkaloids, and an examination of the development of early quinazoline-based therapeutics. Quantitative data is presented in structured tables, and key historical and synthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject.
Early Discovery and Synthesis of the Quinazoline Core
The history of quinazoline chemistry begins in the latter half of the 19th century. The first derivative of this heterocyclic system was synthesized by Peter Griess in 1869.[1][2] This pioneering work laid the foundation for future investigations into this versatile scaffold.
A significant advancement came in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule.[1][3] Their method involved the decarboxylation of the corresponding 2-carboxy derivative.[1][3] Shortly after, in 1903, Siegmund Gabriel developed a more efficient and satisfactory synthesis starting from o-nitrobenzylamine.[1][4] It was Widdege who ultimately proposed the name "quinazoline" for this new class of compounds.[1][2]
Key Foundational Syntheses
The early development of quinazoline chemistry was marked by the establishment of several key synthetic routes, which are still recognized for their historical importance.
Peter Griess's initial synthesis involved the reaction of cyanogen with anthranilic acid to produce 2-cyano-3,4-dihydro-4-oxoquinazoline.[1][2] This reaction was a landmark achievement, as it represented the first construction of the quinazoline ring system.
Experimental Protocol: Griess Synthesis
-
Reactants: Anthranilic acid and cyanogen gas.
-
Solvent: Typically a protic solvent like ethanol.
-
Procedure: Cyanogen gas is passed through a solution of anthranilic acid in the chosen solvent. The reaction mixture is then heated, leading to the cyclization and formation of the quinazoline derivative.
-
Work-up: The product, being sparingly soluble, would likely precipitate from the reaction mixture upon cooling and could be isolated by filtration.
This method provided the first route to the unsubstituted parent quinazoline.[1][3] The key step in this synthesis is the decarboxylation of a quinazoline-2-carboxylic acid derivative.[1]
Experimental Protocol: Bischler and Lang Synthesis (General Description)
-
Starting Material: Quinazoline-2-carboxylic acid.
-
Procedure: The starting material is heated, typically at or above its melting point. The heat induces the loss of carbon dioxide, yielding the parent quinazoline.
-
Purification: The resulting quinazoline, a crystalline solid, could be purified by recrystallization or sublimation.
Siegmund Gabriel's synthesis offered a more practical and higher-yielding route to quinazoline.[1][4] This multi-step process begins with the reduction of o-nitrobenzylamine.[4]
Experimental Protocol: Gabriel Synthesis
-
Step 1: Reduction of o-nitrobenzylamine: o-Nitrobenzylamine is reduced to 2-aminobenzylamine. Gabriel reportedly used hydrogen iodide and red phosphorus for this reduction.[4]
-
Step 2: Condensation with Formic Acid: The resulting 2-aminobenzylamine is then condensed with formic acid. This reaction forms a dihydroquinazoline intermediate.[4]
-
Step 3: Oxidation: The dihydroquinazoline intermediate is oxidized to yield the aromatic quinazoline.[4]
Another important early method, the Niementowski synthesis, involves the condensation of anthranilic acid with amides to form 4-oxo-3,4-dihydroquinazolines (also known as 4(3H)-quinazolinones).[5][6] This reaction is known for its simplicity, although it often requires high temperatures.[7]
Experimental Protocol: Niementowski Synthesis
-
Reactants: Anthranilic acid and an amide (e.g., formamide to yield the unsubstituted 4(3H)-quinazolinone).
-
Procedure: A mixture of anthranilic acid and the amide is heated, often to temperatures exceeding 120°C. The reaction proceeds via a cyclization-condensation mechanism.
-
Work-up: Upon cooling, the product typically crystallizes from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Naturally Occurring Quinazoline Alkaloids: The Discovery of Vasicine
The exploration of natural products has been a rich source of novel chemical structures with potent biological activities. In the realm of quinazolines, the discovery of the alkaloid vasicine (also known as peganine) from plant sources was a significant event.
Vasicine was first isolated from the Indian shrub Adhatoda vasica (now Justicia adhatoda) and the perennial herb Peganum harmala.[8] For centuries, extracts from Adhatoda vasica have been used in traditional Indian medicine as an expectorant and for treating respiratory ailments.[8] The isolation and characterization of vasicine provided a molecular basis for these traditional uses.
Isolation and Structure Elucidation of Vasicine
The isolation of vasicine typically involves an acid-base extraction of the plant material.[9][10] A general procedure is outlined below.
Experimental Protocol: Isolation of Vasicine
-
Extraction: Dried and powdered leaves of Adhatoda vasica are extracted with a polar solvent, such as ethanol.[10]
-
Acidification: The crude extract is then treated with a dilute acid (e.g., 2% sulfuric acid) to protonate the basic alkaloids, rendering them water-soluble.
-
Basification and Extraction: The acidic aqueous solution is then made basic with ammonia, which deprotonates the alkaloids, making them soluble in organic solvents. The vasicine is then extracted into an immiscible organic solvent like chloroform.[10]
-
Purification: The crude vasicine in the organic extract is further purified, often by column chromatography over silica gel.[10]
The structure of vasicine was elucidated through classical chemical degradation studies and later confirmed by spectroscopic methods.
Early Pharmacological Investigations and the Dawn of Quinazoline-Based Drugs
The discovery of the biological activities of both synthetic and naturally derived quinazolines spurred further research into their therapeutic potential.
Biological Activity of Vasicine
Early pharmacological studies on vasicine revealed its significant bronchodilatory and respiratory stimulant properties, providing a scientific rationale for its traditional use in treating asthma and bronchitis.[8][11] Vasicine has been shown to have a cardiac-depressant effect, while its oxidized metabolite, vasicinone, is a weak cardiac stimulant.[11] A combination of the two can normalize this effect.[11] Vasicine has also been reported to have uterine stimulant effects.[8]
Early Synthetic Quinazolines in Drug Discovery
The versatility of the quinazoline scaffold and the ability to readily synthesize a wide range of derivatives led to its exploration in various therapeutic areas. One of the early and most significant applications of synthetic quinazolines was in the development of antihypertensive agents.
A notable example is the development of prazosin . Prazosin was one of the first α1-adrenergic receptor antagonists, and its discovery marked a significant advancement in the treatment of hypertension.[12] The development of prazosin demonstrated the potential of the quinazoline core as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets.[6][12]
Quantitative Data Summary
The following table summarizes some of the reported biological activities of vasicine. It is important to note that early quantitative data for the first synthetic quinazolines is not widely available in modern databases.
| Compound | Biological Activity | Assay | IC50 / Potency | Reference(s) |
| Vasicinone | Antiproliferative | A549 lung carcinoma cells | Significant decrease in cell viability at 10-70 µM | [13] |
| Vasicinone | Antioxidant | DPPH radical scavenging | Max inhibition at 70 µM | [13] |
| Vasicinone | Antioxidant | Hydroxyl radical scavenging | Max inhibition at 70 µM | [13] |
Conclusion
The journey of quinazoline compounds, from their initial synthesis in the 19th century to their current status as a cornerstone of medicinal chemistry, is a testament to the enduring value of fundamental chemical research. The early synthetic work of pioneers like Griess, Bischler, Lang, Gabriel, and Niementowski provided the chemical tools to explore this versatile scaffold. Concurrently, the investigation of natural products led to the discovery of potent bioactive molecules like vasicine, validating traditional medicinal practices and providing new leads for drug development. The subsequent development of synthetic quinazoline-based drugs, such as prazosin, has had a profound impact on the treatment of major diseases. For researchers, scientists, and drug development professionals, the history of quinazoline compounds offers valuable lessons in the interplay between synthesis, natural product chemistry, and pharmacology in the ongoing quest for new and improved therapeutics. The quinazoline core continues to be a fertile ground for the discovery of novel drugs targeting a wide array of diseases.[3][6][14]
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Niementowski Quinazoline Synthesis [drugfuture.com]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niementowski Quinoline Synthesis [drugfuture.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vasicinone - Wikipedia [en.wikipedia.org]
- 12. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Quinazoline Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold, a fused bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic relevance. Its unique structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. This has rendered the quinazoline core a "privileged structure" in drug design, with several derivatives gaining FDA approval, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the biological significance of the quinazoline core, with a focus on its role in targeted cancer therapy, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Pharmacological Significance and Therapeutic Applications
The quinazoline nucleus is the foundational structure for a multitude of biologically active compounds. While its therapeutic potential spans various domains including anti-inflammatory, anticonvulsant, antibacterial, and antiviral applications, its most profound impact has been in the development of targeted anti-cancer agents.[1][2]
FDA-Approved Quinazoline-Based Drugs
The clinical success of quinazoline derivatives is underscored by the number of FDA-approved drugs that feature this core structure. These agents primarily function as potent and selective inhibitors of protein tyrosine kinases, which are critical mediators of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[1][3]
| Drug Name | Brand Name | Primary Target(s) | Initial FDA Approval Date | Indication |
| Gefitinib | Iressa® | EGFR | May 5, 2003[1] | Non-Small Cell Lung Cancer (NSCLC) |
| Erlotinib | Tarceva® | EGFR | November 18, 2004[4] | NSCLC, Pancreatic Cancer |
| Lapatinib | Tykerb® | EGFR, HER2 | March 13, 2007[2] | HER2-positive Breast Cancer |
| Afatinib | Gilotrif® | EGFR, HER2 | July 12, 2013[5] | NSCLC |
Notably, the initial approval of Gefitinib was for third-line treatment of NSCLC. It was later approved in 2015 for the first-line treatment of patients with metastatic NSCLC whose tumors have specific EGFR mutations.[6][7]
Mechanism of Action: Targeting Tyrosine Kinases
The majority of anticancer quinazoline derivatives exert their therapeutic effect by inhibiting receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and tumor growth.
Quinazoline-based inhibitors are designed to compete with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of these receptors. By occupying the ATP-binding pocket, they prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades.[8] Some second-generation inhibitors, such as afatinib, form a covalent bond with a specific cysteine residue in the kinase domain, leading to irreversible inhibition.[9]
Key Signaling Pathways Targeted by Quinazoline Inhibitors
The inhibition of EGFR and HER2 by quinazoline derivatives disrupts critical signaling pathways that drive tumorigenesis. The two major downstream pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.
The EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues. This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate the Ras/Raf/MEK/ERK and PI3K/Akt pathways, promoting cell proliferation, survival, and migration.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
The HER2 Signaling Pathway
HER2 does not have a known direct ligand. It is activated through heterodimerization with other ligand-bound ErbB family members, such as EGFR or HER3. The activated HER2-containing heterodimer is a potent activator of the PI3K/Akt pathway, strongly promoting cell survival and proliferation.[10]
Caption: HER2 signaling pathway and its inhibition by quinazoline-based drugs.
Quantitative Analysis of Quinazoline Inhibitors
The potency of quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme or the viability of a cell line by 50%.
In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Reference |
| Gefitinib | EGFR | 26 - 37 | [11] |
| Erlotinib | EGFR | ~2 | [4] |
| Lapatinib | EGFR | 3 - 10.8 | [1][12] |
| HER2 | 9.2 - 13 | [1][12] | |
| Afatinib | EGFR (L858R/T790M) | 9 - 10 | [13] |
| Compound 6d | EGFR | 69 | [14] |
| Compound 8b | EGFR | 1.37 | [3] |
| Compound 8 | EGFR (wt) | 0.8 | [15] |
| EGFR (T790M/L858R) | 2.7 | [15] | |
| Compound 4 | EGFR (L858R/T790M) | 8.4 | [15] |
| Compound 13 | EGFR (wt) | 5.06 | [15] |
Cell-Based Proliferation/Viability Assays
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Gefitinib | A549 | Lung Carcinoma | 17.9 | [16] |
| Erlotinib | A549 | Lung Carcinoma | ~10 | [16] |
| Lapatinib | BT-474 | Breast Cancer | 0.046 | [17] |
| SK-BR-3 | Breast Cancer | 0.079 | [17] | |
| Compound 3o | A549 | Lung Carcinoma | 4.26 | [16] |
| HCT116 | Colon Carcinoma | 3.92 | [16] | |
| MCF-7 | Breast Cancer | 0.14 | [16] | |
| Compound 6d | NCI-H460 | Lung Cancer | 0.789 | [14] |
| QZ-5 | A549 | Lung Carcinoma | 1.6 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of quinazoline inhibitors.
Synthesis of Quinazoline Derivatives
A general and widely used method for the synthesis of 4-anilinoquinazoline derivatives involves the reaction of a 4-chloroquinazoline intermediate with a substituted aniline.
Caption: General synthetic workflow for 4-anilinoquinazoline derivatives.
Detailed Protocol for the Synthesis of Gefitinib (Illustrative Example):
The synthesis of Gefitinib can be achieved through a multi-step process, a common route for which is outlined below.[18][19][20]
-
Step 1: Cyclization: A substituted anthranilic acid derivative is reacted with formamide at elevated temperatures (e.g., 120-130 °C) to yield the corresponding quinazolin-4(3H)-one.
-
Step 2: Chlorination: The quinazolin-4(3H)-one is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce the 4-chloroquinazoline intermediate. The reaction is typically carried out under reflux.
-
Step 3: Nucleophilic Aromatic Substitution: The 4-chloroquinazoline intermediate is reacted with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol or acetonitrile. The reaction mixture is heated under reflux to facilitate the nucleophilic substitution of the chlorine atom, yielding Gefitinib.
-
Purification: The final product is typically purified by recrystallization from a suitable solvent or by column chromatography.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Compound Incubation: Add the quinazoline inhibitor (at various concentrations) and the purified kinase (e.g., recombinant EGFR or HER2) to the wells of a microtiter plate and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
-
Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the substrate (e.g., a synthetic peptide like poly(Glu, Tyr)) and [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination and Filtration: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose paper) which binds the phosphorylated substrate.
-
Washing: Wash the filter membrane extensively to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability/Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][21][22]
-
Cell Seeding: Seed cancer cells (e.g., A549, SK-BR-3) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the quinazoline derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Western Blotting for Phospho-Protein Analysis
This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway, providing direct evidence of kinase inhibition.
-
Cell Lysis: Treat cells with the quinazoline inhibitor for a specified time, then lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to serve as a loading control.
Conclusion
The quinazoline core continues to be a highly valuable scaffold in the design and development of novel therapeutics. Its proven success in targeting key oncogenic drivers like EGFR and HER2 has established it as a mainstay in cancer chemotherapy. The ability to readily modify the quinazoline structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, offering a promising avenue for overcoming drug resistance and developing next-generation targeted therapies. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. FDA drug approval summary: gefitinib (ZD1839) (Iressa) tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA drug approval summary: lapatinib in combination with capecitabine for previously treated metastatic breast cancer that overexpresses HER-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA drug approval summary: erlotinib (Tarceva) tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. FDA Approval of Gefitinib for the Treatment of Patients with Metastatic EGFR Mutation-Positive Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. U.S. Food and Drug Administration Approval Summary: Erlotinib for the First-Line Treatment of Metastatic Non-Small Cell Lung Cancer With Epidermal Growth Factor Receptor Exon 19 Deletions or Exon 21 (L858R) Substitution Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FDA broadens afatinib indication to previously untreated, metastatic NSCLC with other non-resistant EGFR mutations | FDA [fda.gov]
- 13. TARGETED THERAPIES: Afatinib—new therapy option for EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Erlotinib - FDA Drug Approval Details [trial.medpath.com]
- 17. newdrugapprovals.org [newdrugapprovals.org]
- 18. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. newdrugapprovals.org [newdrugapprovals.org]
- 20. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential Research Areas for Novel Quinazoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a diverse range of derivatives with potent and selective biological effects. This technical guide provides an in-depth overview of promising research areas for the development of novel quinazoline derivatives, focusing on oncology, antimicrobial chemotherapy, and neurodegenerative diseases. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary information to identify novel research directions and design innovative therapeutic agents.
Oncology: Targeting Key Signaling Pathways
Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds already approved for clinical use. A primary mechanism of their antitumor activity is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[1] Overexpression or mutation of EGFR is a common feature in various cancers, making it a prime target for anticancer drug development. Several 4-anilinoquinazoline derivatives have been developed as EGFR inhibitors.[1]
Experimental Workflow for Screening EGFR Inhibitors
Caption: Workflow for discovery of novel quinazoline-based EGFR inhibitors.
PI3K/Akt/mTOR Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[1][2] Developing quinazoline-based inhibitors that target key components of this pathway represents a promising therapeutic strategy.
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway in cancer.[1][2]
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected novel quinazoline derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |
| Compound 18 | MGC-803 (Gastric) | Not Specified | 0.85 | [3] |
| MCF-7 (Breast) | Not Specified | 2.13 | [3] | |
| PC-9 (Lung) | Not Specified | 3.45 | [3] | |
| A549 (Lung) | Not Specified | 4.67 | [3] | |
| H1975 (Lung) | Not Specified | 2.91 | [3] | |
| Compound 9 | MGC-803 (Gastric) | Not Specified | 1.89 | [3] |
| Compound 22a | MDA-MB-231 (Breast) | EGFR | 3.21 | |
| HT-29 (Colon) | EGFR | 7.23 | ||
| Compound 5k | A549 (Lung) | EGFR | 6.04 | |
| PC-3 (Prostate) | EGFR | 8.92 | ||
| SMMC-7721 (Liver) | EGFR | 7.53 |
Antimicrobial Chemotherapy
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Quinazoline derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of pathogens.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
Key structural features that influence the antimicrobial potency of quinazoline derivatives include:
-
Substitution at position 2: Introduction of various substituted phenyl or heterocyclic rings can enhance activity.
-
Substitution at position 3: The nature of the substituent at this position significantly impacts the antimicrobial spectrum.
-
Halogenation: The presence of halogen atoms, particularly at positions 6 and 8, often improves activity.
Quantitative Data for Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected novel quinazoline derivatives against various microbial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 8ga | E. coli | 4-8 | A. niger | 8-16 | [4] |
| P. putida | 4-8 | C. albicans | 8-16 | [4] | |
| S. typhi | 4-8 | [4] | |||
| B. subtilis | 4-8 | [4] | |||
| S. aureus | 4-8 | [4] | |||
| 8gc | E. coli | 4-8 | A. niger | 8-16 | [4] |
| P. putida | 4-8 | C. albicans | 8-16 | [4] | |
| S. typhi | 4-8 | [4] | |||
| B. subtilis | 4-8 | [4] | |||
| S. aureus | 4-8 | [4] | |||
| 8gd | E. coli | 4-8 | A. niger | 8-16 | [4] |
| P. putida | 4-8 | C. albicans | 8-16 | [4] | |
| S. typhi | 4-8 | [4] | |||
| B. subtilis | 4-8 | [4] | |||
| S. aureus | 4-8 | [4] |
Neurodegenerative Diseases: A Multi-Target Approach
The complex pathology of neurodegenerative disorders like Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands. Quinazoline derivatives are promising candidates due to their ability to modulate multiple targets involved in AD pathogenesis, including cholinesterases, β-amyloid (Aβ) aggregation, and glycogen synthase kinase-3β (GSK-3β).[5][6][7][8]
Multi-Target Strategy for Alzheimer's Disease
Caption: Multi-target approach of quinazoline derivatives for Alzheimer's disease.
Quantitative Data for Neuroprotective Activity
The following table summarizes the in vitro inhibitory activity of selected novel quinazoline derivatives against key targets in Alzheimer's disease.
| Compound ID | Target | IC50 | Reference |
| AV-1 | Acetylcholinesterase (AChE) | 0.212 ± 0.011 µM | [5] |
| Butyrylcholinesterase (BuChE) | 0.875 ± 0.041 µM | [5] | |
| β-secretase (BACE-1) | 0.315 ± 0.014 µM | [5] | |
| AV-2 | Acetylcholinesterase (AChE) | 0.193 ± 0.009 µM | [5] |
| Butyrylcholinesterase (BuChE) | 0.764 ± 0.035 µM | [5] | |
| β-secretase (BACE-1) | 0.254 ± 0.011 µM | [5] | |
| AV-3 | Acetylcholinesterase (AChE) | 0.341 ± 0.015 µM | [5] |
| Butyrylcholinesterase (BuChE) | 1.02 ± 0.048 µM | [5] | |
| β-secretase (BACE-1) | 0.421 ± 0.019 µM | [5] | |
| 7c | Glycogen Synthase Kinase-3β (GSK-3β) | 4.68 ± 0.59 nM | |
| 7e | Glycogen Synthase Kinase-3β (GSK-3β) | 6.12 ± 0.74 nM | |
| 7f | Glycogen Synthase Kinase-3β (GSK-3β) | 8.27 ± 0.60 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones
This procedure describes a general method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones starting from anthranilic acid.
-
Step 1: Synthesis of N-acyl anthranilic acid: To a solution of anthranilic acid in a suitable solvent (e.g., pyridine or dioxane), add the corresponding acyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for the specified time. After completion, pour the mixture into ice-water and collect the precipitated product by filtration.
-
Step 2: Synthesis of 2-substituted-4H-3,1-benzoxazin-4-one: Reflux the N-acyl anthranilic acid with acetic anhydride for several hours. Cool the reaction mixture and pour it into ice-water to precipitate the benzoxazinone derivative. Filter and dry the product.
-
Step 3: Synthesis of 2,3-disubstituted-4(3H)-quinazolinone: A mixture of the 2-substituted-4H-3,1-benzoxazin-4-one and a primary amine in a high-boiling solvent (e.g., glacial acetic acid or ethanol) is refluxed for several hours. After cooling, the product is isolated by filtration or extraction.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][9][10]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4][9]
-
Compound Treatment: Treat the cells with various concentrations of the test quinazoline derivatives and incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13][14]
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.[11]
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the quinazoline derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.[15][16][17][18][19]
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a solution of acetylthiocholine iodide (ATCI), and a solution of the test compound.
-
Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution. Add the AChE enzyme solution to initiate the reaction, followed by the addition of the substrate ATCI.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition caused by the test compound and determine the IC50 value.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. researchhub.com [researchhub.com]
- 5. Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
Quinazoline-7-carbonitrile: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities. Quinazoline-7-carbonitrile, a key derivative, offers a strategic entry point for the synthesis of diverse and novel heterocyclic systems. The presence of the nitrile group at the 7-position provides a versatile chemical handle for a variety of chemical transformations, enabling the construction of fused and substituted heterocyclic compounds with significant potential for drug discovery. This technical guide provides a comprehensive overview of the synthesis of this compound, its application as a precursor in heterocyclic synthesis, and the potential biological significance of the resulting compounds. Detailed experimental protocols and structured data are presented to facilitate further research and development in this promising area.
Introduction
Quinazoline and its derivatives are a class of bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrimidine ring.[1] This structural motif is found in a variety of natural products and synthetic compounds that exhibit a broad range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities.[2][3] The development of new synthetic methodologies for quinazoline derivatives and the exploration of their structure-activity relationships (SAR) remain active areas of research in medicinal chemistry.[4][5]
This compound, in particular, is a valuable intermediate for the synthesis of more complex heterocyclic systems. The nitrile group can be readily converted into other functional groups or can participate in cyclization reactions to form new rings. This guide will explore the synthesis of this key precursor and its subsequent elaboration into novel heterocyclic structures.
Synthesis of this compound
The synthesis of the quinazoline ring system can be achieved through various established methods.[6] A common and direct approach for the synthesis of this compound involves the cyclization of 2-amino-4-cyanobenzoic acid with a suitable one-carbon synthon, such as formamide or orthoesters.[2]
Proposed Synthetic Protocol from 2-amino-4-cyanobenzoic acid
A reliable method for the preparation of quinazolin-4(3H)-one-7-carbonitrile involves the condensation of 2-amino-4-cyanobenzoic acid with formamide. Subsequent chlorination provides 4-chlorothis compound, a key intermediate for further diversification.
Experimental Protocol:
Step 1: Synthesis of Quinazolin-4(3H)-one-7-carbonitrile
-
In a round-bottom flask, a mixture of 2-amino-4-cyanobenzoic acid (1.0 eq) and formamide (10 eq) is heated at 150-160 °C for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration.
-
The crude product is washed with water and then recrystallized from ethanol to afford pure quinazolin-4(3H)-one-7-carbonitrile.
Step 2: Synthesis of 4-Chlorothis compound
-
A mixture of quinazolin-4(3H)-one-7-carbonitrile (1.0 eq), phosphorus oxychloride (5.0 eq), and a catalytic amount of N,N-dimethylformamide (DMF) is heated at reflux for 2-3 hours.
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to give 4-chlorothis compound.
| Reactant | Product | Reagents and Conditions | Yield (%) | Reference |
| 2-amino-4-cyanobenzoic acid | Quinazolin-4(3H)-one-7-carbonitrile | Formamide, 150-160 °C | 80-90 (estimated) | Adapted from[2] |
| Quinazolin-4(3H)-one-7-carbonitrile | 4-Chlorothis compound | POCl₃, DMF (cat.), reflux | 75-85 (estimated) | General protocol |
This compound in Heterocyclic Synthesis
The nitrile group of this compound is a versatile functional group that can undergo a variety of transformations to generate novel heterocyclic systems.
Reactions of the Nitrile Group
The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or can react with various nucleophiles to form new heterocyclic rings.
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile yields quinazoline-7-carboxylic acid, which can be further functionalized.
-
Reduction: Reduction of the nitrile with reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation provides 7-(aminomethyl)quinazoline.
-
Cyclization Reactions: The nitrile group can participate in cycloaddition reactions or react with binucleophiles to form fused heterocyclic systems. For example, reaction with sodium azide can yield a tetrazole ring, while reaction with hydrazides can lead to the formation of triazole derivatives.
Synthesis of Fused Heterocyclic Systems
A key application of this compound is in the synthesis of polycyclic heterocyclic compounds. The nitrile group, often in conjunction with another functional group on the quinazoline ring, can be used to construct new rings.
Example: Synthesis of Pyrazolo[4,3-g]quinazolines
The synthesis of pyrazolo[4,3-g]quinazolines can be envisioned starting from 4-hydrazinylthis compound, which can be prepared from 4-chlorothis compound.
Caption: Synthetic pathway to pyrazolo[4,3-g]quinazolines.
Experimental Protocol: Synthesis of a Pyrazolo[4,3-g]quinazoline Derivative
-
To a solution of 4-hydrazinylthis compound (1.0 eq) in a suitable solvent (e.g., ethanol), an orthoester (e.g., triethyl orthoformate, 1.2 eq) is added.
-
The mixture is heated at reflux for 4-6 hours.
-
The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to yield the desired pyrazolo[4,3-g]quinazoline derivative.
| Starting Material | Reagent | Product | Yield (%) |
| 4-Hydrazinylthis compound | Triethyl orthoformate | Pyrazolo[4,3-g]quinazoline | 70-80 (estimated) |
| 4-Hydrazinylthis compound | Acetyl chloride | 3-Methylpyrazolo[4,3-g]quinazoline | 65-75 (estimated) |
Biological Significance of Quinazoline Derivatives
Quinazoline derivatives are known to exhibit a wide array of biological activities, making them attractive scaffolds for drug discovery.
Caption: Biological activities of quinazoline derivatives.
Anticancer Activity
Many quinazoline derivatives have been developed as potent anticancer agents, primarily by targeting protein kinases such as the epidermal growth factor receptor (EGFR).[5] The introduction of novel heterocyclic systems at the 7-position of the quinazoline ring, derived from the nitrile functionality, could lead to the discovery of new kinase inhibitors with improved efficacy and selectivity.
Anti-inflammatory and Antimicrobial Activities
Quinazoline derivatives have also shown promise as anti-inflammatory and antimicrobial agents.[7] The synthesis of novel fused heterocyclic systems from this compound opens up new avenues for developing compounds with potent activity against a range of pathogens and inflammatory targets.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. The strategic placement of the nitrile group allows for diverse chemical transformations, leading to the construction of complex molecular architectures with significant potential in drug discovery. The established biological activities of the quinazoline scaffold, coupled with the synthetic accessibility of diverse derivatives from the 7-carbonitrile intermediate, make this an exciting and promising area for further research and development by scientists in academia and the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the exploration of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis Protocol for 4-amino-quinazoline-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The following protocol details the synthesis of 4-amino-quinazoline-7-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Quinazoline derivatives are known to exhibit a wide range of biological activities, and the presence of the amino and carbonitrile functionalities offers potential for further structural modifications and biological screening. This document provides a detailed experimental procedure, including reaction conditions, purification methods, and expected outcomes, to facilitate the reproducible synthesis of this target molecule. The protocol is based on established methodologies for the synthesis of analogous 4-aminoquinazoline derivatives.
Experimental Protocols
Synthesis of 4-amino-quinazoline-7-carbonitrile
This synthesis involves the cyclization of 2,4-diaminobenzonitrile with formamide, a common and effective method for the formation of the quinazoline ring system.
Materials and Equipment:
-
2,4-diaminobenzonitrile
-
Formamide
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Büchner funnel and flask
-
Filtration paper
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-diaminobenzonitrile and an excess of formamide.
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold ethanol to remove any remaining impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum.
-
Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.
Data Presentation
| Parameter | Expected Value |
| Starting Material | 2,4-diaminobenzonitrile |
| Reagent | Formamide |
| Product | 4-amino-quinazoline-7-carbonitrile |
| Reaction Type | Cyclization |
| Solvent | None (Formamide is both reagent and solvent) |
| Reaction Temperature | Reflux |
| Reaction Time | Several hours (monitor by TLC) |
| Purification Method | Precipitation and Recrystallization |
Mandatory Visualization
Logical Relationship of Synthesis
Caption: Logical flow of the synthesis process.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Application Notes and Protocols for the Preparation of 2,4-dichloroquinazoline-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,4-dichloroquinazoline-7-carbonitrile, a key intermediate in the development of various pharmacologically active compounds. The protocols are based on established synthetic strategies for analogous quinazoline derivatives and are adapted for this specific target molecule.
Introduction
2,4-Dichloroquinazoline derivatives are important scaffolds in medicinal chemistry, serving as precursors for a wide range of bioactive molecules, including kinase inhibitors and other therapeutic agents. The 7-carbonitrile functionality offers a versatile handle for further chemical modifications, making 2,4-dichlorothis compound a valuable building block in drug discovery and development. The synthesis is typically achieved through a two-step process: the formation of a quinazoline-2,4-dione intermediate followed by a chlorination reaction.
Synthetic Pathway Overview
The preparation of 2,4-dichlorothis compound proceeds via a two-step synthetic route, starting from 2-amino-5-cyanobenzoic acid.
-
Step 1: Cyclization to form 7-cyanoquinazoline-2,4(1H,3H)-dione. 2-amino-5-cyanobenzoic acid is reacted with a cyclizing agent, such as urea or potassium cyanate, to form the quinazoline-2,4-dione ring system.
-
Step 2: Chlorination to yield 2,4-dichlorothis compound. The intermediate dione is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms.
Experimental Protocols
Materials and Equipment:
-
2-amino-5-cyanobenzoic acid
-
Urea or Potassium cyanate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (optional, as catalyst)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Organic solvents (e.g., toluene, dichloromethane)
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Protocol 1: Synthesis of 7-cyanoquinazoline-2,4(1H,3H)-dione
This protocol describes the formation of the quinazoline-2,4-dione ring from 2-amino-5-cyanobenzoic acid using urea.
Procedure:
-
In a round-bottom flask, thoroughly mix 2-amino-5-cyanobenzoic acid and urea. A molar ratio of 1:5 to 1:10 (2-amino-5-cyanobenzoic acid : urea) is recommended.
-
Heat the mixture in an oil bath to 190-200 °C. The mixture will melt and then solidify as the reaction proceeds.
-
Maintain the temperature for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Add a 2 M sodium hydroxide solution to the solid mass and heat the mixture to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.
-
A precipitate of 7-cyanoquinazoline-2,4(1H,3H)-dione will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Synthesis of 2,4-dichlorothis compound
This protocol details the chlorination of the 7-cyanoquinazoline-2,4(1H,3H)-dione intermediate.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 7-cyanoquinazoline-2,4(1H,3H)-dione in phosphorus oxychloride (POCl₃). Use a significant excess of POCl₃, for example, 10-20 molar equivalents.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic reaction.
-
The product, 2,4-dichlorothis compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or toluene.
Data Presentation
| Parameter | Step 1: 7-cyanoquinazoline-2,4(1H,3H)-dione | Step 2: 2,4-dichlorothis compound |
| Starting Material | 2-amino-5-cyanobenzoic acid | 7-cyanoquinazoline-2,4(1H,3H)-dione |
| Key Reagents | Urea or Potassium Cyanate | Phosphorus oxychloride (POCl₃) |
| Typical Yield | 85-95% | 70-90% |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
| Melting Point (°C) | >300 | Data not available in searched literature |
| Molecular Formula | C₉H₅N₃O₂ | C₉H₃Cl₂N₃ |
| Molecular Weight | 187.16 g/mol | 224.05 g/mol |
Note: Yields are estimates based on similar reactions and may vary depending on reaction scale and conditions.
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of 2,4-dichlorothis compound.
Signaling Pathway (Illustrative)
While there is no direct signaling pathway involved in the chemical synthesis, the following diagram illustrates the logical relationship of the transformation.
Caption: Chemical transformation pathway for the synthesis.
Application Notes and Protocols for Evaluating Quinazoline-7-carbonitrile Derivatives
These protocols provide a framework for researchers, scientists, and drug development professionals to assess the cellular effects of Quinazoline-7-carbonitrile derivatives. The following cell-based assays are designed to determine the cytotoxic and mechanistic properties of these compounds, with a focus on their potential as anticancer agents.
Overview and Signaling Pathway
Quinazoline derivatives are a significant class of compounds in medicinal chemistry, known for their broad range of pharmacological activities, including anticancer effects.[1][2] Many quinazoline-based compounds function by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][3][4] Dysregulation of the EGFR signaling cascade, which includes downstream pathways like RAS/MAPK and PI3K/Akt, is a common driver in various cancers.[4] Therefore, evaluating the impact of this compound derivatives on these pathways is crucial for understanding their mechanism of action.
Figure 1: Simplified EGFR Signaling Pathway and Potential Inhibition by Quinazoline Derivatives.
Experimental Protocols
The following protocols outline key cell-based assays to evaluate the efficacy and mechanism of action of this compound derivatives.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration-dependent effects of the compounds on cell viability and for identifying their cytotoxic potential.[5][6]
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7] Living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A431, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged membranes.[10]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction solution to each supernatant sample in a new 96-well plate.[9]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.[9]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays: An Overview | MolecularCloud [molecularcloud.org]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 9. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Quinazoline-7-carbonitrile in Fragment-Based Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the efficient exploration of chemical space to identify novel lead compounds. This approach relies on the identification of low-molecular-weight fragments that bind weakly but efficiently to a biological target. These initial hits are then optimized through structure-guided elaboration to generate potent and selective drug candidates. The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs, particularly protein kinase inhibitors. Its versatile chemistry and ability to engage in key hydrogen bonding interactions make it an attractive starting point for FBDD campaigns.
This document provides detailed application notes and protocols for the hypothetical application of Quinazoline-7-carbonitrile as a fragment in FBDD. While direct literature on the use of this specific fragment is limited, the methodologies and principles are derived from extensive research on related quinazoline derivatives and established FBDD workflows.
This compound: A Promising Fragment
This compound possesses several key features that make it an excellent candidate for an FBDD library:
-
Low Molecular Weight: Its small size adheres to the "Rule of Three," a guideline for fragment properties.
-
Structural Rigidity: The bicyclic system provides a well-defined shape for binding.
-
Hydrogen Bonding Potential: The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, a common interaction in protein-ligand binding.
-
Vector for Growth: The carbonitrile group at the 7-position provides a synthetic handle for chemical elaboration, allowing for "fragment growing" into adjacent pockets of a protein's active site. The 4-position of the quinazoline ring is also a common site for modification.
Experimental Protocols
Synthesis of this compound
General Protocol for Synthesis of Substituted Quinazolines:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-aminobenzonitrile in an excess of triethyl orthoformate.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., zinc chloride) or a protic acid (e.g., p-toluenesulfonic acid).
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the excess orthoformate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the desired quinazoline derivative.
Fragment Screening Methodologies
The initial step in an FBDD campaign is to screen a library of fragments to identify binders to the target protein. High-sensitivity biophysical techniques are required to detect the weak binding affinities typical of fragments.
SPR is a label-free technique that can detect and quantify binding events in real-time.
Protocol:
-
Protein Immobilization: Covalently immobilize the target protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Fragment Solution Preparation: Prepare solutions of this compound and other fragments in a suitable running buffer (e.g., HBS-EP+). A typical screening concentration is in the range of 100 µM to 1 mM.
-
Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference flow cell. Monitor the change in the SPR signal (response units, RU).
-
Data Analysis: A significant increase in RU in the protein-coupled flow cell compared to the reference cell indicates a binding event. Confirmed hits can be further characterized by determining the dissociation constant (Kd) through titration experiments.
NMR methods, such as saturation transfer difference (STD) NMR, are powerful for confirming direct binding and providing structural information about the fragment's binding epitope.
Protocol:
-
Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer. Add the fragment (e.g., this compound) to a final concentration of 100-500 µM.
-
NMR Data Acquisition: Acquire a 1D ¹H NMR spectrum of the mixture. Then, acquire an STD-NMR spectrum by selectively saturating the protein resonances.
-
Data Analysis: In the STD-NMR spectrum, only the protons of the fragment that are in close proximity to the protein will show signals. The presence of these signals confirms binding. The relative intensities of the signals can provide information about which parts of the fragment are interacting with the protein.
Structure-Based Drug Design and Hit-to-Lead Optimization
Once a fragment hit like this compound is identified and validated, the next step is to improve its binding affinity and develop it into a lead compound. X-ray crystallography is a crucial technique in this phase.
Determining the crystal structure of the target protein in complex with the fragment provides a detailed 3D map of the binding interactions, guiding the rational design of more potent analogs.
Protocol:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the purified protein in the presence of a high concentration of this compound.
-
Soaking: Soak pre-formed crystals of the protein in a solution containing a high concentration of the fragment.
-
-
X-ray Diffraction Data Collection: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein. Refine the model and build the fragment into the observed electron density.
-
Analysis of Binding Mode: Analyze the refined structure to identify key hydrogen bonds, hydrophobic interactions, and the orientation of the fragment in the binding site. This information is critical for designing modifications to improve binding affinity.
Data Presentation
The following tables present hypothetical quantitative data that would be generated during an FBDD campaign with this compound.
Table 1: Biophysical Screening Results for this compound
| Technique | Target Protein | Fragment Concentration | Binding Observed | Dissociation Constant (Kd) |
| Surface Plasmon Resonance (SPR) | Kinase A | 200 µM | Yes | 500 µM |
| Saturation Transfer Difference (STD) NMR | Kinase A | 500 µM | Yes | Not Determined |
Table 2: Structure-Activity Relationship (SAR) of this compound Analogs
| Compound | Modification | IC50 (µM) vs. Kinase A | Ligand Efficiency (LE) |
| This compound | Parent Fragment | >1000 | N/A |
| Analog 1 | 4-(3-aminophenyl)amino | 50 | 0.35 |
| Analog 2 | 4-(3-hydroxyphenyl)amino | 25 | 0.38 |
| Analog 3 | 4-(3-methoxyphenyl)amino | 15 | 0.41 |
Visualizations
Fragment-Based Drug Design Workflow
The following diagram illustrates the typical workflow of a fragment-based drug design project.
Caption: A typical workflow for a fragment-based drug design campaign.
Hypothetical Signaling Pathway Inhibition
Quinazoline derivatives are well-known inhibitors of protein kinases. The diagram below shows a simplified signaling pathway that could be targeted by a lead compound developed from a this compound fragment.
Caption: Inhibition of a kinase signaling pathway by a quinazoline derivative.
Conclusion
This compound represents a valuable, yet underexplored, fragment for FBDD campaigns targeting a variety of protein classes, particularly protein kinases. The protocols and data presented here, while based on established principles and data from related compounds, provide a solid framework for initiating an FBDD project with this fragment. The key to success will lie in the careful application of sensitive biophysical screening techniques, followed by structure-guided optimization to evolve this promising starting point into a potent and selective lead compound.
Application Notes and Protocols: Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for evaluating the kinase inhibitory activity of quinazoline-based compounds, with a focus on derivatives targeting the Epidermal Growth Factor Receptor (EGFR). These guidelines are intended to assist in the screening and characterization of potential anti-cancer therapeutic agents.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[4][5] The quinazoline scaffold has emerged as a highly effective pharmacophore for designing potent EGFR inhibitors.[4][6] Several quinazoline-based drugs, including gefitinib and erlotinib, have been approved for clinical use.[4][6] This document outlines the standard experimental procedures to assess the inhibitory activity of novel quinazoline derivatives against EGFR.
EGFR Signaling Pathway and Inhibition
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[3][7] This activation initiates several downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which ultimately promote gene transcription related to cell proliferation, survival, and metastasis.[3][7][8] Quinazoline-based inhibitors typically function by competing with ATP for the binding site within the EGFR kinase domain, thereby blocking the autophosphorylation and subsequent downstream signaling.
Caption: EGFR signaling pathways and the mechanism of quinazoline-based inhibitors.
Quantitative Data Summary
The inhibitory potential of quinazoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal growth inhibitory concentration (GI50) in cell-based assays. The table below presents representative data for various quinazoline derivatives against EGFR and cancer cell lines.
| Compound ID | Target | Assay Type | IC50 / GI50 (nM) | Reference Cell Line(s) |
| Gefitinib | EGFR (wild-type) | Cell Proliferation | 80 - 100 | A431 |
| Erlotinib | EGFR (wild-type) | Cell Proliferation | 100 | A431 |
| Lapatinib | EGFR & HER2 | Cell Proliferation | 160 (EGFR), 100 (HER2) | A431, BT-474 |
| Compound II-1 | EGFR & HER2 | Kinase Inhibition | 0.30 (EGFR), 6.07 (HER2) | N/A |
| Compound II-1 | Cell Proliferation | Growth Inhibition | 1.95 | PC-9 |
| Compound 5k | EGFR (wild-type) | Kinase Inhibition | 10 | N/A |
| Dacomitinib | EGFR (wild-type) | Cell Proliferation | 29 | H1819 |
| Compound 21 | EGFR (T790M) | Cell Proliferation | 10.2 | H1975 |
| Compound 22 | EGFR (T790M) | Cell Proliferation | 16.1 | H1975 |
Note: This table compiles data from multiple sources for illustrative purposes.[5][9][10][11] Direct comparison requires standardized assay conditions.
Experimental Protocols
Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a cell-free enzymatic assay to measure the direct inhibitory effect of compounds on EGFR kinase activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant human EGFR kinase enzyme
-
Poly (Glu, Tyr) substrate
-
ATP (Adenosine Triphosphate)
-
Kinase Reaction Buffer (40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well or 96-well plates (white, opaque)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of the plate, add the test compound dilution.
-
Add the EGFR enzyme and substrate mixture to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for compound binding to the enzyme.[12]
-
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final reaction volume is typically 5-50 µL.[12][13] Incubate at 30°C for 40-60 minutes.[12][13]
-
Terminate Reaction and Detect ADP:
-
Luminescence Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase reaction to produce light.
-
Data Acquisition: Incubate for 30-60 minutes at room temperature and then measure the luminescence signal using a plate reader.[12]
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
Cell-Based Proliferation Assay (CellTiter-Glo® Assay)
This protocol measures the effect of test compounds on the proliferation of EGFR-dependent cancer cell lines.
Materials:
-
EGFR-dependent human cancer cell lines (e.g., A431, PC-9, NCI-H1975)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Test Compounds (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[14]
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[15][16]
-
Cell Viability Measurement:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add an equal volume of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which indicates the number of viable cells.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, and then measure the luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the GI50 value.
General Experimental Workflow
The following diagram illustrates the overall workflow for screening and characterizing EGFR inhibitors.
Caption: Workflow for evaluating quinazoline derivatives as EGFR inhibitors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. ClinPGx [clinpgx.org]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new series of quinazoline derivatives as EGFR/HER2 dual-target inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 13. EGFR-TK inhibitory activity [bio-protocol.org]
- 14. rsc.org [rsc.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Quinazoline-7-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, biological evaluation, and structure-activity relationship (SAR) studies of quinazoline-7-carbonitrile analogs as potential therapeutic agents, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The 4-anilinoquinazoline scaffold, in particular, has proven to be a privileged structure for the development of potent and selective inhibitors of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[3][4][5][6][7] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention.[8][9]
The introduction of a carbonitrile (cyano) group at the 7-position of the quinazoline ring has been explored as a strategy to modulate the potency and pharmacokinetic properties of these inhibitors. This document outlines the synthetic methodologies to access these analogs, protocols for their biological evaluation, and a summary of their structure-activity relationships.
Synthesis of this compound Analogs
The synthesis of 4-anilinothis compound analogs typically involves a multi-step sequence. A general and adaptable synthetic route is presented below, followed by a detailed experimental protocol for a representative compound.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a three-stage process: construction of the this compound core, activation of the 4-position, and finally, introduction of the desired aniline moiety.
Caption: General workflow for the synthesis of 4-anilinothis compound analogs.
Detailed Experimental Protocol: Synthesis of 4-(3-Bromoanilino)this compound
This protocol describes the synthesis of a representative analog, 4-(3-bromoanilino)this compound, a common scaffold for further derivatization.
Step 1: Synthesis of 7-Cyano-3H-quinazolin-4-one
-
To a round-bottom flask, add 2-amino-4-cyanobenzoic acid (1.0 eq) and formamide (10 eq).
-
Heat the reaction mixture at 150°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 7-cyano-3H-quinazolin-4-one.
Step 2: Synthesis of 4-Chloro-7-cyanoquinazoline
-
Suspend 7-cyano-3H-quinazolin-4-one (1.0 eq) in thionyl chloride (10-15 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 80°C) for 2-3 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
Co-evaporate the residue with toluene (3 x 20 mL) to remove any remaining traces of thionyl chloride.
-
The resulting crude 4-chloro-7-cyanoquinazoline is used in the next step without further purification.
Step 3: Synthesis of 4-(3-Bromoanilino)this compound
-
Dissolve 4-chloro-7-cyanoquinazoline (1.0 eq) in isopropanol.
-
Add 3-bromoaniline (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with isopropanol and then diethyl ether.
-
Dry the product under vacuum to obtain 4-(3-bromoanilino)this compound.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the 4-anilino ring. The following table summarizes the in vitro EGFR kinase inhibitory activity (IC50) for a series of analogs, highlighting key SAR trends.
| Compound ID | 4-Anilino Substitution (R) | EGFR Kinase IC50 (nM) | Reference |
| 1 | 3-Bromo | 29 | [5] |
| 2 | 3-Chloro | - | - |
| 3 | 3-Ethynyl | - | - |
| 4 | 4-Fluoro-3-chloro | - | - |
| 5 | 3,4-Dichloro | - | - |
| 6 | 3-Methoxy | - | - |
| 7 | 4-(3-Fluorobenzyloxy) | - | - |
| 8 | 3-Chloro-4-(pyridin-2-ylmethoxy) | - | - |
Note: Specific IC50 values for all analogs were not publicly available in the searched literature. The table structure is provided for guidance.
Key SAR Observations:
-
Substitution at the 3-position of the anilino ring: Small, lipophilic groups such as bromo and chloro are generally well-tolerated and can lead to potent inhibition.[5]
-
Introduction of a hydrogen bond acceptor: A methoxy group at the 3-position can also contribute to potent activity.
-
Bulky substituents at the 4-position: Larger groups, such as a benzyloxy moiety, can be accommodated and may interact with other regions of the ATP-binding pocket.
Biological Evaluation Protocols
In Vitro EGFR Tyrosine Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compound solution to the appropriate wells. Include wells with DMSO only as a negative control and a known EGFR inhibitor (e.g., Gefitinib) as a positive control.
-
Add the EGFR enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative activity of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
The next day, treat the cells with various concentrations of the test compounds. Include wells with DMSO only as a vehicle control.
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
EGFR Signaling Pathway
This compound analogs primarily exert their anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.
Caption: Simplified schematic of the EGFR signaling pathway and the point of inhibition by quinazoline analogs.
Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain.[9] These phosphorylated tyrosines serve as docking sites for adaptor proteins like Grb2, which in turn recruits SOS, a guanine nucleotide exchange factor. SOS activates Ras, initiating the Ras/Raf/MEK/ERK (MAPK) signaling cascade that ultimately leads to the transcription of genes involved in cell proliferation.[10]
Simultaneously, phosphorylated EGFR can activate the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[10] Additionally, the JAK/STAT pathway can be activated, further promoting gene transcription related to cell growth.
This compound analogs, by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, prevent this initial autophosphorylation event, thereby blocking all downstream signaling and inhibiting cancer cell growth and survival.
References
- 1. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, most notably as anticancer agents. Many of these compounds exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. The evaluation of the cytotoxic potential of novel quinazoline compounds is a critical step in the drug discovery and development process. This document provides detailed application notes and standardized protocols for commonly employed in vitro cytotoxicity assays, namely the MTT, SRB, and LDH assays, tailored for the assessment of novel quinazoline derivatives.
Data Presentation: Cytotoxicity of Novel Quinazoline Compounds
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various novel quinazoline derivatives against a panel of human cancer cell lines. These tables are designed for easy comparison of the cytotoxic potential of different compounds.
Table 1: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against MCF-7 (Breast Cancer) Cell Line
| Compound/Derivative | IC50 (µM) | Reference |
| Quinazoline Schiff base 1 | 6.246 | [1] |
| Quinazoline Schiff base 2 | 5.910 | [1] |
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | 10.16 | [2] |
| Quinazolinone-1,2,3-triazole (2-Bromo) | 11.23 | [2] |
| Quinazoline-sulfonamide 4d | 2.5 | [3] |
| Quinazoline-sulfonamide 4f | 5 | [3] |
| Quinazoline-oxymethyltriazole 8f (48h) | 21.29 | [4] |
| Quinazoline-oxymethyltriazole 8k (72h) | 11.32 | [4] |
| Quinazoline-oxymethyltriazole 8a (72h) | 12.96 | [4] |
| 6,8-dibromo-4(3H)quinazolinone XIIIb | 1.7 (µg/mL) | [5] |
| 6,8-dibromo-4(3H)quinazolinone IX | 1.8 (µg/mL) | [5] |
| 6,8-dibromo-4(3H)quinazolinone XIVd | 1.83 (µg/mL) | [5] |
Table 2: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against A549 (Lung Cancer) Cell Line
| Compound/Derivative | IC50 (µM) | Reference |
| Quinazoline-sulfonamide 4d | 5.6 | [3] |
| Quinazoline-sulfonamide 4f | 9.76 | [3] |
| Quinoxaline derivative LA-39B | ~25 | [6] |
| Quinoxaline derivative LA-55 | ~25 | [6] |
| Pyrazole derivative 1 | 613.22 | [7] |
| Pyrazole derivative 2 | 220.20 | [7] |
Table 3: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against HepG2 (Liver Cancer) Cell Line
| Compound/Derivative | IC50 (µM) | Reference |
| Quinazoline-oxymethyltriazole 8a (48h) | 17.48 | [4] |
| Quinazoline-oxymethyltriazole 8a (72h) | 7.94 | [4] |
| Indolin-2-one derivative 9 | 2.53 | [8] |
| Indolin-2-one derivative 20 | 3.08 | [8] |
| Triazole tethered quinoline 5g | 99.64 (µg/mL) | [9] |
| Quinoline derivative 15d | 6.529 (µg/mL) | [9] |
Table 4: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against HCT-116 (Colon Cancer) Cell Line
| Compound/Derivative | IC50 (µM) | Reference |
| Quinazoline-oxymethyltriazole 8a (48h) | 10.72 | [4] |
| Quinazoline-oxymethyltriazole 8a (72h) | 5.33 | [4] |
| Quinazolinone derivative 24 | 10.58 | [10] |
Signaling Pathways
Quinazoline derivatives frequently target receptor tyrosine kinases such as EGFR and VEGFR, which are pivotal in cancer progression.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR signaling is crucial for cell growth, proliferation, and survival.[11][12] Its aberrant activation is a hallmark of many cancers. Quinazoline-based inhibitors often target the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades.[13]
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
The VEGFR signaling pathway is a primary regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14] Quinazoline derivatives can inhibit VEGFR, thereby suppressing tumor-induced angiogenesis.[15]
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below.
Experimental Workflow for In Vitro Cytotoxicity Assays
The general workflow for assessing the cytotoxicity of novel quinazoline compounds is depicted below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Novel quinazoline compounds
-
Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel quinazoline compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[17]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]
-
SRB (Sulforhodamine B) Assay
Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[18] The amount of bound dye is proportional to the total protein mass, which is related to the number of cells.
Materials:
-
Novel quinazoline compounds
-
Adherent cancer cell lines
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Cell Fixation:
-
After compound treatment, gently remove the medium.
-
Fix the cells by adding 100 µL of cold 10% TCA to each well.
-
Incubate the plate at 4°C for 1 hour.[19]
-
-
Washing:
-
Remove the TCA solution and wash the plate five times with deionized water.
-
Allow the plate to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[19]
-
-
Washing:
-
Remove the SRB solution and quickly wash the plate four times with 1% acetic acid to remove unbound dye.[20]
-
Allow the plate to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Shake the plate for 5-10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric assay that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage.
Materials:
-
Novel quinazoline compounds
-
Cancer cell lines
-
Complete culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Set up control wells:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer (10X, diluted to 1X) for 45 minutes before the end of the experiment.
-
Background control: Medium only.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of substrate, cofactor, and dye).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[21]
-
-
Stop Reaction and Absorbance Measurement:
-
Add 50 µL of stop solution (if provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[22]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
References
- 1. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis of Novel 1,2,3-Triazole Pendent Quinazolinones and Their Cytotoxicity against MCF-7 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of Cell Death in Human A549 Cells Using 3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 8. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. sinobiological.com [sinobiological.com]
- 13. researchgate.net [researchgate.net]
- 14. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 15. abeomics.com [abeomics.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 19. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biocompare.com [biocompare.com]
- 22. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Quinazoline-7-carbonitrile Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of quinazoline-7-carbonitrile libraries, a chemical scaffold of significant interest in drug discovery, particularly for the development of anticancer therapeutics. The primary focus is on the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.
Introduction to this compound Derivatives
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The quinazoline core is a privileged scaffold in the design of kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, featuring this moiety and targeting EGFR.[4][5] The 7-carbonitrile substitution on the quinazoline ring can be a key modification to enhance potency and selectivity. High-throughput screening of libraries of these compounds is a critical step in identifying novel and effective drug candidates.[6][7]
Target Focus: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[8][9] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][10] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling cascades, such as the RAS-RAF-MEK-MAPK and PI3K-Akt pathways.[9]
Data Presentation: Inhibitory Activity of Quinazoline Derivatives
The following tables summarize the in vitro activity of various quinazoline derivatives against EGFR and different cancer cell lines. This data, gathered from published studies, illustrates the potential of this compound class and provides a benchmark for HTS campaigns.
Table 1: In Vitro EGFR Kinase Inhibitory Activity of Selected Quinazolinone Derivatives [11][12]
| Compound ID | R Group Modification | EGFRwt-TK Inhibition (%) @ 1 µM | IC50 (nM) |
| 5a | H | 1.91 | - |
| 5g | 3-F | 64.95 | - |
| 8b | 2-((2-chlorobenzyl)amino)-6-phenoxy | - | 1.37 |
| Erlotinib | - | - | (reference) |
Note: Data is illustrative and sourced from different studies. Direct comparison of IC50 values should be made with caution.
Table 2: Antiproliferative Activity of Quinazoline Derivatives Against Various Cancer Cell Lines [13]
| Compound ID | MGC-803 IC50 (µM) | MCF-7 IC50 (µM) | PC-9 IC50 (µM) | A549 IC50 (µM) | H1975 IC50 (µM) |
| 6 | 6.23 | >50 | >50 | >50 | >50 |
| 9 | 2.37 | 10.25 | 11.54 | 12.33 | 9.87 |
| 18 | 0.85 | 3.42 | 2.89 | 4.11 | 3.76 |
| 5-Fu | (positive control) | (positive control) | (positive control) | (positive control) | (positive control) |
Signaling Pathway
The diagram below illustrates the simplified EGFR signaling pathway, which is a primary target for many this compound inhibitors.
Caption: Simplified EGFR signaling cascade and the inhibitory action of this compound compounds.
Experimental Protocols
The following are detailed protocols for primary high-throughput screening of a this compound library. These include both a biochemical and a cell-based assay format.
Experimental Workflow
The general workflow for a high-throughput screening campaign is depicted below.
Caption: A typical workflow for a high-throughput screening campaign in drug discovery.
Protocol 1: Biochemical HTS using Homogeneous Time-Resolved Fluorescence (HTRF)
This protocol describes a kinase activity assay to identify inhibitors of EGFR.
1. Materials and Reagents:
- Recombinant human EGFR (catalytic domain)
- Biotinylated poly(Glu, Tyr) 4:1 substrate
- ATP
- HTRF KinEASE-STK S1 Kit (contains STK-antibody-XL665 and Streptavidin-Cryptate)
- Assay Buffer: 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
- This compound compound library (10 mM in DMSO)
- Low-volume 384-well white plates
- HTRF-compatible plate reader
2. Assay Procedure:
- Compound Plating:
- Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the assay plate wells.
- For controls, dispense 50 nL of DMSO (negative control) and a known EGFR inhibitor like gefitinib (positive control).
- Enzyme and Substrate Addition:
- Prepare a solution of EGFR and biotinylated substrate in assay buffer.
- Dispense 10 µL of this solution into each well of the assay plate.
- Incubate for 15 minutes at room temperature.
- Initiation of Kinase Reaction:
- Prepare a solution of ATP in assay buffer.
- Add 10 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for EGFR.
- Incubate for 60 minutes at room temperature.
- Detection:
- Prepare the detection reagent mixture containing STK-antibody-XL665 and Streptavidin-Cryptate in the detection buffer provided with the kit.
- Add 20 µL of the detection mixture to each well to stop the kinase reaction.
- Incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition:
- Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
- Calculate the HTRF ratio (665/620) and normalize the data to the controls to determine the percent inhibition for each compound.
Protocol 2: Cell-Based HTS for Antiproliferative Activity
This protocol uses a cell viability assay to screen for compounds that inhibit the proliferation of EGFR-dependent cancer cells.
1. Materials and Reagents:
- A549 (human non-small cell lung cancer) cell line, which expresses wild-type EGFR.
- Cell Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- This compound compound library (10 mM in DMSO).
- CellTiter-Glo® Luminescent Cell Viability Assay kit.
- Sterile, tissue culture-treated 384-well white, clear-bottom plates.
- Multidrop dispenser and a plate reader capable of measuring luminescence.
2. Assay Procedure:
- Cell Seeding:
- Harvest and count A549 cells.
- Dilute the cells in culture medium to a final concentration of 5,000 cells per 40 µL.
- Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.
- Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
- Compound Addition:
- Perform a serial dilution of the compound library plates to achieve the desired final screening concentration (e.g., 10 µM).
- Using a liquid handler, add 10 µL of the diluted compounds to the cell plates. Add DMSO and a known cytotoxic agent as negative and positive controls, respectively.
- Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Measurement:
- Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
- Add 25 µL of the CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition:
- Measure the luminescence of each well using a plate reader.
- Normalize the data to the controls to calculate the percent inhibition of cell proliferation for each compound.
Hit Confirmation and Follow-up Studies
Compounds identified as "hits" in the primary screen should be subjected to further validation to confirm their activity and elucidate their mechanism of action.
-
Hit Confirmation: Re-test the primary hits in the same assay to eliminate false positives.
-
Dose-Response Analysis: Test confirmed hits over a range of concentrations to determine their potency (IC50).
-
Orthogonal Assays: Validate hits in a different assay format (e.g., a label-free binding assay) to rule out assay-specific artifacts.
-
Selectivity Profiling: Screen active compounds against a panel of other kinases to assess their selectivity.
-
Mechanism of Action Studies: Conduct further biochemical and cell-based assays to understand how the compounds inhibit EGFR signaling.
These application notes and protocols provide a robust framework for the high-throughput screening of this compound libraries. By employing these methodologies, researchers can efficiently identify and characterize novel EGFR inhibitors with therapeutic potential.
References
- 1. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical Kinase Assays | Thermo Fisher Scientific - BG [thermofisher.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 7. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Targeted Therapies Using a Quinazoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of targeted cancer therapies utilizing the versatile quinazoline scaffold. This document covers key signaling pathways, experimental procedures for synthesis and evaluation, and quantitative data on the efficacy of various quinazoline derivatives.
Introduction to Quinazoline-Based Targeted Therapies
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved and investigational drugs, particularly in oncology.[1][2] Its rigid, bicyclic structure provides a robust platform for the strategic placement of various substituents to achieve high-affinity and selective interactions with biological targets.[3] Quinazoline derivatives have been successfully developed as inhibitors of key signaling molecules implicated in cancer cell proliferation, survival, and metastasis.[4][5]
The primary mechanism of action for many clinically successful quinazoline-based drugs is the inhibition of protein tyrosine kinases (PTKs).[5] These enzymes play a crucial role in cell signaling, and their dysregulation is a common driver of tumorigenesis.[6] Prominent targets include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Phosphoinositide 3-kinase (PI3K) pathway.[5][6][7] Additionally, some quinazoline derivatives have been shown to induce apoptosis and cell cycle arrest by targeting other cellular components like tubulin.[8][9]
Key Signaling Pathways Targeted by Quinazoline Scaffolds
Quinazoline-based inhibitors have been designed to modulate several critical signaling pathways involved in cancer progression. The following diagrams illustrate some of the most significant pathways.
References
- 1. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential [publishing.emanresearch.org]
- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 9. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Buchwald-Hartwig Amination for Quinazoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of your Buchwald-Hartwig amination reactions for the synthesis of quinazoline derivatives. Quinazolines are a critical scaffold in medicinal chemistry, and efficient C-N bond formation is crucial for the development of novel therapeutics.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a chloroquinazoline is giving a low yield. What are the most common causes?
Low yields in the Buchwald-Hartwig amination of chloroquinazolines can stem from several factors. The reactivity of aryl chlorides is generally lower than that of bromides or iodides, often requiring more carefully optimized reaction conditions.[1] Common culprits for low yield include:
-
Inefficient catalyst activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Poor ligand choice: The phosphine ligand may not be suitable for the specific quinazoline substrate and amine coupling partner.
-
Suboptimal base: The strength and solubility of the base are critical for both the deprotonation of the amine and the overall catalytic cycle.
-
Solvent effects: The polarity and coordinating ability of the solvent can significantly impact reaction rates and yields.
-
Side reactions: Competing reactions such as hydrodehalogenation (reduction of the C-Cl bond) or catalyst deactivation can reduce the yield of the desired product.[2]
Q2: How do I choose the right phosphine ligand for my quinazoline synthesis?
Ligand selection is paramount for a successful Buchwald-Hartwig amination. For quinazoline synthesis, bulky and electron-rich phosphine ligands are often preferred as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. While there is no single "best" ligand for all scenarios, some commonly used and effective ligands for the amination of haloquinazolines include:
-
Xantphos: A versatile and widely used ligand that has shown good performance in the amination of various aryl halides.
-
BrettPhos: Known for its effectiveness in coupling a wide range of primary amines.[3]
-
BippyPhos: A versatile ligand that can provide good results as a starting point for optimization.[4]
The optimal ligand is often substrate-dependent, and screening a small panel of ligands is recommended to identify the best performer for your specific reaction.
Q3: What is the best base to use for the amination of a haloquinazoline?
The choice of base is critical and can significantly influence the reaction's success. Both the strength (pKa) and the solubility of the base play important roles.
-
Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.
-
Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive aryl bromides or iodides, and may be necessary for substrates with base-sensitive functional groups.[5]
-
Potassium phosphate (K₃PO₄) is another viable option, especially when using ligands like BrettPhos.[3]
It is important to note that very strong bases can sometimes lead to side reactions, so optimization is key.
Q4: Can the solvent choice impact the yield of my reaction?
Absolutely. The solvent can influence the solubility of the reactants, catalyst, and base, as well as the rate of the catalytic cycle.
-
Aprotic, non-polar to moderately polar solvents are typically used.
-
Toluene and dioxane are common choices.
-
tert-Butanol (t-BuOH) has also been shown to be an effective solvent, particularly in combination with certain ligands and bases.[3]
In some cases, the use of polar aprotic solvents can lead to catalyst deactivation, so careful selection is necessary.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Buchwald-Hartwig amination for quinazoline synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Catalyst | • Ensure the use of a high-purity palladium precatalyst. • Consider using a pre-activated Pd(0) source. • Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst. |
| 2. Inappropriate Ligand | • Screen a panel of bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos, BippyPhos). • The optimal ligand is often substrate-specific. | |
| 3. Incorrect Base | • If using a weak base with an aryl chloride, switch to a stronger base like NaOtBu. • Ensure the base is anhydrous and of high purity. | |
| 4. Low Reaction Temperature | • Gradually increase the reaction temperature. Buchwald-Hartwig aminations often require heating (80-110 °C). | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. Catalyst Deactivation Pathway | • This can be more prevalent with electron-poor aryl halides. • Try a different ligand or a lower reaction temperature. |
| 2. Presence of Water | • Ensure all reagents and solvents are strictly anhydrous. Water can interfere with the catalytic cycle. | |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition | • The catalyst may not be stable under the reaction conditions for extended periods. • Consider a higher catalyst loading or the use of a more robust pre-catalyst. |
| 2. Product Inhibition | • The product formed may be coordinating to the palladium center and inhibiting further catalysis. • Try a different solvent to improve product solubility and minimize inhibition. |
Quantitative Data on Reaction Conditions
The following tables summarize the yields of Buchwald-Hartwig amination for the synthesis of different quinazoline derivatives under various conditions.
Table 1: Optimization of Reaction Conditions for the Synthesis of N-Aryl-quinazolin-4-amines
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 20 | 50 |
| 2 | Pd₂(dba)₃ | Xantphos | K₃PO₄ | Toluene | 110 | 20 | 35 |
| 3 | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 20 | 42 |
| 4 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 20 | 25 |
| 5 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | 20 | 65 |
| 6 | Pd₂(dba)₃ | dppf | Cs₂CO₃ | Toluene | 110 | 20 | 48 |
| 7 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 20 | 72 |
| 8 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | THF | 110 | 20 | Reduced Yield |
Data adapted from a study on the synthesis of 6-arylaminoflavones, which share a similar core structure and reactivity principles.[6]
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of a 2-Chloroquinazoline with an Aniline Derivative:
A screw-cap vial equipped with a magnetic stir bar is charged with the 2-chloroquinazoline (1.0 equiv), the aniline derivative (1.2 equiv), the phosphine ligand (0.1 equiv), and the palladium precatalyst (0.05 equiv). The vial is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. The base (2.0 equiv) and anhydrous solvent are then added via syringe. The reaction mixture is stirred at the desired temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Example Protocol for the Synthesis of a 4-Aminoquinazoline Derivative:
In a nitrogen-filled glovebox, a glass vial is charged with the corresponding haloquinazoline (1.0 equiv), the amine (1.2 equiv), BrettPhos Pd G4 (5 mol%), BrettPhos (5 mol%), and K₃PO₄ (1.4 equiv). Anhydrous t-BuOH is then added. The vial is sealed with a PTFE-lined cap and removed from the glovebox. The reaction mixture is stirred at 100 °C in a heating block for the required duration. After completion, the reaction is cooled, partitioned between dichloromethane and water, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried, filtered, and concentrated. The product is purified by flash chromatography.[3]
Visualizing the Process
To aid in understanding the reaction and troubleshooting, the following diagrams illustrate the key workflows and relationships.
Caption: The catalytic cycle of the Buchwald-Hartwig amination for quinazoline synthesis.
Caption: A logical workflow for troubleshooting low yields in Buchwald-Hartwig aminations.
References
Technical Support Center: Purification of Polar Quinazoline-7-Carbonitrile Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of polar quinazoline-7-carbonitrile derivatives. The inherent polarity of the carbonitrile group combined with the basic nature of the quinazoline core presents unique challenges that are addressed herein.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial approach for purifying a polar this compound derivative?
A1: The recommended starting point is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique is highly versatile and separates compounds based on hydrophobicity.[1] Given the polar nature of your derivative, achieving sufficient retention on a standard C18 column might be challenging.[2][3] Therefore, it is advisable to begin with a column designed for polar analytes and a highly aqueous mobile phase. If retention remains poor, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent and often preferred alternative.[4]
Q2: Under what circumstances should I opt for Normal-Phase Chromatography instead of Reverse-Phase?
A2: Normal-Phase Chromatography (NPC) is a suitable choice when your compound exhibits good solubility in non-polar organic solvents but is poorly soluble in aqueous solutions.[5] In NPC, a polar stationary phase (like silica) is used with a non-polar mobile phase.[6][7] More polar compounds, such as this compound derivatives, will have stronger interactions with the stationary phase and thus elute later.[5] This method is particularly useful for separating isomers.[5]
Q3: Is Supercritical Fluid Chromatography (SFC) a practical option for these types of compounds?
A3: Yes, SFC is an increasingly popular and highly effective technique for purifying polar molecules.[8] It utilizes supercritical CO2 as the primary mobile phase, often modified with a polar co-solvent like methanol to increase elution strength.[9][10] SFC offers significant advantages, including faster separations, reduced organic solvent consumption, and easier fraction collection, as the CO2 evaporates upon depressurization.[8][9] It is well-suited for both analytical and preparative-scale purifications.
Q4: Is it possible to purify my compound without using chromatography?
A4: In some cases, yes. Recrystallization can be a highly effective, economical, and sustainable method for purifying solid quinazoline derivatives, completely avoiding the need for chromatographic separation and large volumes of solvent.[11] The success of this technique depends on finding a suitable solvent or solvent system in which the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain soluble at all temperatures.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My compound shows little to no retention on a standard C18 reverse-phase column and elutes in the void volume.
-
Underlying Cause: The this compound derivative is too polar to interact effectively with the non-polar C18 stationary phase.
-
Solutions:
-
Increase Mobile Phase Polarity: Start with a mobile phase containing a very high percentage of the aqueous component (e.g., 95-98% water or buffer).
-
Select a Specialized Column: Switch to a reverse-phase column specifically designed for polar analytes. These include columns with polar-embedded or polar-endcapped stationary phases that provide alternative interaction mechanisms.
-
Adjust Mobile Phase pH: The basic quinazoline ring can be protonated at acidic pH. By using a mobile phase with a higher pH (e.g., pH 8-10, using a compatible buffer like ammonium bicarbonate), you can neutralize the compound, making it less polar and increasing its retention on the column.[3]
-
Transition to HILIC: If the above methods fail, HILIC is the ideal next step. This technique uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase rich in organic solvent (typically acetonitrile) with a small amount of water. In HILIC, polar analytes are well-retained.
-
Problem 2: I'm observing significant peak tailing or streaking during normal-phase flash chromatography on silica gel.
-
Underlying Cause: The basic nitrogen atoms in the quinazoline ring are interacting strongly and irreversibly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape and potential loss of sample.
-
Solutions:
-
Add a Basic Modifier: Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent. Common choices include 0.1-1% triethylamine (Et3N) or a solution of 1-10% ammonium hydroxide in methanol.[12][13]
-
Change the Stationary Phase: If modifiers are ineffective or incompatible with your compound, switch to a less acidic stationary phase. Activated alumina (basic or neutral grade) is a common alternative for purifying basic compounds.[13] Amino-propyl or cyano-propyl bonded silica are other viable options.
-
Problem 3: My compound appears to be decomposing during purification on a silica gel column.
-
Underlying Cause: The compound is chemically unstable in the presence of the acidic silica gel stationary phase.
-
Solutions:
-
Confirm Instability: First, confirm the instability by spotting your compound on a silica TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot appears or the original spot streaks, it is likely unstable.[12]
-
Use Deactivated Silica: Use commercially available deactivated or neutral silica gel, which has been treated to reduce the acidity of the silanol groups.
-
Switch to an Alternative Technique: The most robust solution is to avoid silica gel entirely. Attempt purification using reverse-phase chromatography, where the mobile phase can be buffered to a pH at which your compound is stable.
-
Problem 4: The overall recovery of my purified compound is very low.
-
Underlying Cause: This could be due to several factors, including irreversible adsorption to the stationary phase, compound decomposition, or the collected fractions being too dilute for detection.
-
Solutions:
-
Perform a Column Wash: After your elution is complete, wash the column with a much stronger solvent system (e.g., 10-20% methanol in dichloromethane for normal-phase, or pure acetonitrile/methanol for reverse-phase) to see if any remaining compound elutes.
-
Check for Invisibility: Your compound may have eluted, but in fractions that are too dilute to see on TLC. Try concentrating a few fractions in the expected elution range and re-analyzing them.[12]
-
Re-evaluate the Method: Ensure your chosen purification method is appropriate for the scale of your reaction. For very small amounts (<50 mg), preparative TLC or HPLC is often more suitable than flash chromatography.[12]
-
Data Presentation
Table 1: Comparison of Primary Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase | Elution Order for Polar Compounds | Best For... |
| Reverse-Phase (RP) | Non-polar (C18, C8)[14] | Polar (Water/Acetonitrile)[15] | Elute First | General purpose, good for MS compatibility. |
| Normal-Phase (NP) | Polar (Silica, Alumina)[16] | Non-polar (Hexane/EtOAc)[5] | Elute Last | Compounds insoluble in water, isomer separation.[5] |
| HILIC / ANP | Very Polar (Silica, Diol) | Polar (Acetonitrile/Water) | Elute Last | Very polar compounds not retained by RP. |
| SFC | Various (Polar/Chiral) | Supercritical CO2 + Modifier[9] | Varies with modifier | Fast, "green" separations, preparative scale.[8] |
Table 2: Common Mobile Phase Modifiers for Troubleshooting
| Chromatography Mode | Problem | Modifier to Add to Eluent | Concentration | Purpose |
| Normal-Phase | Peak Tailing (Basic Compounds) | Triethylamine (Et3N) or NH4OH | 0.1 - 1% | Neutralizes acidic silanol sites on silica.[12] |
| Normal-Phase | Poor Elution (Very Polar Compounds) | Methanol or Ethanol | 5 - 20% | Increases mobile phase polarity to elute the compound. |
| Reverse-Phase | Peak Tailing (Basic Compounds) | Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Ensures complete protonation for sharp peaks. |
| Reverse-Phase | Poor Retention (Basic Compounds) | Ammonium Hydroxide/Bicarbonate | Adjust to pH > 8 | Neutralizes the compound to increase hydrophobicity. |
Experimental Protocols
Protocol 1: Method Development for Reverse-Phase HPLC
-
Column Selection: Begin with a C18 column that is stable in highly aqueous conditions or a dedicated polar-analyte column (e.g., with a polar-embedded ligand).
-
Initial Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Scouting Gradient: Perform a fast gradient run to determine the approximate elution time of the compound.
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% B to 95% B over 10 minutes.
-
-
Troubleshooting Retention:
-
If the compound elutes too early (< 2 minutes), repeat the scouting run using a mobile phase system buffered at a higher pH (e.g., 10 mM Ammonium Bicarbonate, pH 9).
-
-
Method Optimization: Once retention is achieved, optimize the gradient around the elution percentage found in the scouting run. For example, if the compound eluted at 30% B, run a shallower gradient from 15% to 45% B over 15 minutes to improve resolution from nearby impurities.
-
Scale-Up: Once the analytical method is established, it can be scaled to a semi-preparative or preparative column for bulk purification, adjusting the flow rate and injection volume accordingly.
Protocol 2: Flash Chromatography with a Basic Modifier
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a suitable eluent. For a polar basic compound, start with a system like 5% Methanol in Dichloromethane (DCM). If the spot streaks badly, add 0.5% Triethylamine (Et3N) to the TLC solvent jar and re-run. Aim for an Rf value of 0.2-0.3 for the target compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., DCM).
-
Pour the slurry into the column and use pressure to pack it firmly, ensuring no cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of DCM or the loading solvent.
-
Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC (including the basic modifier).
-
Collect fractions and monitor them by TLC.
-
If the compound is slow to elute, the polarity of the mobile phase can be gradually increased (e.g., from 5% to 10% Methanol in DCM).[12]
-
Visualizations
Caption: General workflow for selecting a purification strategy.
Caption: Troubleshooting logic for poor retention in RP-HPLC.
References
- 1. chromtech.com [chromtech.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 10. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00237A [pubs.rsc.org]
- 11. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification [chem.rochester.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 16. hawach.com [hawach.com]
Troubleshooting common side reactions in quinazoline synthesis
Welcome to the technical support center for quinazoline synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of quinazoline derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for quinazoline synthesis?
A1: The most common classical methods for synthesizing the quinazoline core are the Niementowski, Friedländer, and Bischler syntheses. The Niementowski reaction involves the condensation of anthranilic acids with amides.[1][2][3][4] The Friedländer synthesis utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group. The Bischler synthesis is another traditional method for preparing quinazoline derivatives.[5] These methods, while foundational, can be prone to specific side reactions and may require careful optimization.
Q2: My Niementowski reaction is giving a low yield. What are the potential causes?
A2: Low yields in the Niementowski synthesis can stem from several factors. High reaction temperatures, often exceeding 130°C, can lead to the decomposition of starting materials or the formation of undesired byproducts.[6] The reaction is also sensitive to the nature of the substituents on the anthranilic acid and the amide. In some cases, the cyclization of the intermediate o-amidobenzamide may be inefficient.[1]
Q3: I am observing an unexpected byproduct in my Friedländer synthesis. What could it be?
A3: A common issue in the Friedländer synthesis is the formation of quinoline derivatives if the reaction conditions are not carefully controlled. This is due to the similarity of the starting materials with those used in the Niementowski quinoline synthesis.[6] Additionally, side reactions involving the active methylene compound can lead to self-condensation products or other impurities.
Q4: What are some of the challenges associated with the Bischler quinazoline synthesis?
A4: The Bischler synthesis traditionally requires harsh reaction conditions, including high temperatures (above 120°C) and high pressure, often for extended periods (at least 5 hours) in a saturated ammonia alcohol solution.[5] These demanding conditions can lead to the degradation of sensitive functional groups on the substrates and the formation of complex mixtures of byproducts, making purification difficult.[5]
Q5: Are there modern synthesis methods that can help avoid common side reactions?
A5: Yes, numerous modern synthetic methods have been developed to overcome the limitations of classical approaches. Metal-catalyzed reactions, such as those using palladium, copper, or iron catalysts, often proceed under milder conditions with higher selectivity and yield.[7][8] Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields in many cases, including the Niementowski reaction.[1] Additionally, one-pot, multi-component reactions are gaining popularity for their efficiency and atom economy.[9]
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion
Problem: The quinazoline synthesis reaction results in a low yield of the desired product, with a significant amount of unreacted starting materials.
Possible Causes & Solutions:
| Cause | Recommended Solution | Expected Outcome |
| Insufficient Reaction Temperature or Time | Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC or LC-MS. Extend the reaction time and check for product formation at regular intervals. | Increased conversion of starting materials to the desired product. |
| Poor Solubility of Reactants | Select a solvent in which all reactants are fully soluble at the reaction temperature. For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be more suitable. | Enhanced reaction rate and improved yield due to better mixing and interaction of reactants. |
| Catalyst Inactivity | If using a metal catalyst, ensure it has not been deactivated by exposure to air or moisture. Consider using freshly prepared or activated catalyst. For acid or base-catalyzed reactions, verify the concentration and purity of the catalyst. | Restoration of catalytic activity leading to a higher reaction rate and yield. |
| Steric Hindrance | If substrates are sterically hindered, higher reaction temperatures or a more potent catalyst may be required. Alternatively, consider a different synthetic route that is less sensitive to steric effects. | Improved yield by overcoming the energetic barrier for the reaction. |
Experimental Protocol: Optimizing Reaction Temperature
-
Set up a series of small-scale reactions in parallel.
-
Keep all reactant concentrations and the solvent identical across all reactions.
-
Set the temperature for each reaction at different intervals (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).
-
Monitor each reaction at 1-hour intervals using TLC or LC-MS to track the consumption of starting materials and the formation of the product.
-
After a predetermined time (e.g., 6 hours), quench the reactions and analyze the crude product mixture by a quantitative method (e.g., NMR with an internal standard or HPLC) to determine the yield.
-
Identify the temperature that provides the optimal balance between reaction rate and minimal byproduct formation.
Issue 2: Formation of Hydrolysis Byproducts (Ring Opening)
Problem: The isolated product contains significant amounts of a byproduct resulting from the hydrolytic cleavage of the quinazoline ring, often appearing as an o-aminobenzamide derivative. This is particularly common in acidic or alkaline conditions.[10][11][12]
Possible Causes & Solutions:
| Cause | Recommended Solution | Expected Outcome |
| Presence of Water in the Reaction Mixture | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. | Minimized hydrolysis of the quinazoline ring, leading to a purer product and higher yield of the desired heterocycle. |
| Acidic or Basic Reaction Conditions | If possible, perform the reaction under neutral conditions. If an acid or base is required, use the minimum effective amount. Consider using a milder acid or base. For work-up, neutralize the reaction mixture promptly and avoid prolonged exposure to acidic or basic aqueous solutions. | Reduced rate of acid- or base-catalyzed ring opening. |
| High Reaction Temperatures | Lower the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate. High temperatures can accelerate the rate of hydrolysis. | Slower rate of hydrolysis relative to the rate of product formation. |
Experimental Protocol: Anhydrous Reaction Setup
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.
-
Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves).
-
Weigh and transfer all solid reagents in a glove box or under a stream of inert gas.
-
Assemble the reaction apparatus under a positive pressure of nitrogen or argon.
-
Add reagents via syringe through a septum.
-
Maintain the inert atmosphere throughout the course of the reaction.
Issue 3: Formation of Dimer or Polymer Byproducts
Problem: The reaction produces high molecular weight byproducts, identified as dimers or polymers of the quinazoline product.
Possible Causes & Solutions:
| Cause | Recommended Solution | Expected Outcome |
| High Concentration of Reactants | Perform the reaction at a lower concentration (higher dilution). This can be achieved by increasing the volume of the solvent. | Reduced probability of intermolecular reactions leading to dimerization or polymerization. |
| Presence of Bifunctional Starting Materials | If a starting material has two reactive sites that can participate in the quinazoline formation, it can lead to the formation of dimers. For example, using a diamine can link two quinazoline units.[13] If this is unintentional, ensure the purity of your starting materials. | Prevention of unwanted dimer formation. |
| Step-Growth Polymerization Mechanism | Certain reaction conditions can favor a step-growth polymerization pathway. Carefully control the stoichiometry of the reactants to favor intramolecular cyclization over intermolecular reactions. | Formation of the monomeric quinazoline as the major product. |
Logical Workflow for Troubleshooting Dimer Formation
Caption: Troubleshooting workflow for dimer formation.
Issue 4: Formation of N-Oxide or Quinazolinone Byproducts
Problem: In syntheses aiming for a specific quinazoline derivative, N-oxides or quinazolinones are observed as byproducts, particularly when using oxidizing agents or in the presence of air.
Possible Causes & Solutions:
| Cause | Recommended Solution | Expected Outcome |
| Oxidation of the Quinazoline Nitrogen | Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric oxygen. If an oxidant is necessary for the reaction, use the stoichiometric amount and consider a milder oxidant. | Prevention of the formation of N-oxide byproducts. |
| Oxidation at C4 Position | The C4 position of the quinazoline ring is susceptible to oxidation, leading to the formation of a quinazolinone. This can be exacerbated by certain catalysts or reaction conditions. Running the reaction under an inert atmosphere can help. If the desired product is a 4-substituted quinazoline, ensure the substituent is stable under the reaction conditions. | Reduced formation of the quinazolinone byproduct. |
Experimental Protocol: Reaction Under Inert Atmosphere
-
Assemble the reaction glassware and ensure all joints are well-sealed.
-
Connect the reaction flask to a Schlenk line or a balloon filled with an inert gas (argon or nitrogen).
-
Evacuate the flask and backfill with the inert gas three times to ensure the removal of all atmospheric oxygen and moisture.
-
Add solvents and liquid reagents via a gas-tight syringe through a rubber septum.
-
Add solid reagents under a positive flow of the inert gas.
-
Maintain a slight positive pressure of the inert gas throughout the reaction.
Reaction Pathway Diagram: Formation of Oxidation Byproducts
Caption: Pathways to oxidation byproducts.
References
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Niementowski Quinazoline Synthesis [drugfuture.com]
- 4. Niementowski_quinazoline_synthesis [chemeurope.com]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 10. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 11. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
Stability of Quinazoline-7-carbonitrile in DMSO solution over time
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Quinazoline-7-carbonitrile in DMSO solution over time.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound in DMSO.
| Issue | Potential Cause | Recommended Action |
| Precipitation of the compound from DMSO solution. | - The concentration of the compound exceeds its solubility in DMSO at the storage temperature. - The solution has absorbed water, which can decrease the solubility of some compounds. - The solution was frozen and did not fully redissolve upon thawing. | - Gently warm the solution and vortex or sonicate to redissolve the compound. - Prepare a fresh solution at a lower concentration. - Store the DMSO stock solution in a desiccator to minimize water absorption. - Before use, visually inspect the solution for any precipitate. |
| Inconsistent or unexpected experimental results. | - Degradation of this compound in the DMSO stock solution. - Inaccurate concentration of the stock solution due to precipitation or degradation. - Multiple freeze-thaw cycles affecting compound stability. | - Assess the stability of your stock solution using an analytical method like HPLC or LC-MS. - Prepare fresh stock solutions more frequently. - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] |
| Change in color or appearance of the DMSO solution. | - Chemical degradation of the compound, leading to the formation of colored byproducts. - Reaction with impurities in the DMSO. | - Discard the solution and prepare a fresh stock using high-purity, anhydrous DMSO. - Investigate the degradation products using techniques like LC-MS to understand the degradation pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
-
Short-term storage: Store at 4°C for up to a few days.
-
Long-term storage: For long-term storage, it is recommended to store aliquots at -20°C or -80°C.[3] For some quinazoline derivatives, storage at -80°C for up to 6 months in DMSO has been suggested.[3]
-
Light and Air: Protect the solution from light and moisture. Store in tightly sealed vials. Some studies on quinazoline derivatives recommend keeping the solutions in the dark.[4][5]
Q2: How can I assess the stability of my this compound in DMSO solution?
A2: The stability of your solution should be determined experimentally. A common method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6][7] This involves:
-
Analyzing the initial solution to determine the peak area of this compound.
-
Storing the solution under your intended storage conditions.
-
Periodically analyzing aliquots of the solution and comparing the peak area of the main compound to the initial measurement. A significant decrease in the peak area or the appearance of new peaks indicates degradation.
UV-Vis spectroscopy can also be used to monitor changes in the absorption spectrum over time, which may indicate instability.[4][5]
Q3: What are the visible signs of degradation?
A3: Visible signs of degradation can include a change in the color of the solution, the formation of a precipitate (although this can also be due to solubility issues), or a decrease in the expected biological activity in your assays. However, degradation can occur without any visible changes, making analytical monitoring essential.
Q4: How long can I expect my this compound solution in DMSO to be stable?
A4: The stability of a compound in DMSO is highly dependent on the specific chemical structure, storage conditions (temperature, light exposure), and the purity of the DMSO. Studies on other quinazoline derivatives have shown stability ranging from a few hours to several months. For instance, some quinazoline derivatives in DMSO were found to be stable for 216 to 552 hours when stored at room temperature.[4] Therefore, it is crucial to experimentally determine the stability of this compound under your specific laboratory conditions.
Stability of Quinazoline Derivatives in DMSO (Literature Data)
The following table summarizes stability data found for various quinazoline derivatives in DMSO. Note that these are not for this compound and should be used as a general reference. The stability of a specific compound can vary significantly.
| Quinazoline Derivative | Concentration | Storage Conditions | Stability Period | Analytical Method |
| BG1189 | 10⁻³ M | Kept in dark at 22°C | 552 hours | UV-Vis Spectroscopy |
| BG1190 | 10⁻³ M | Kept in dark at 22°C | 216 hours | UV-Vis Spectroscopy |
| Unspecified Quinazoline Derivatives | Not specified | 0.2% DMSO | Up to 96 hours | HPLC |
| 3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one (BG1188) | 10⁻³ M | Not specified | Unstable, modifications observed immediately | UV-Vis Spectroscopy |
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO by HPLC
This protocol outlines a general procedure to assess the stability of this compound in a DMSO stock solution.
1. Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.
3. Initial Analysis (Time = 0):
-
Immediately after preparation, dilute a small aliquot of the stock solution with an appropriate mobile phase to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Record the chromatogram and determine the peak area and retention time of the this compound peak. This will serve as the baseline (100% initial concentration).
4. Storage:
-
Aliquot the remaining stock solution into several small, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).
5. Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove one vial from storage.
-
Allow the solution to come to room temperature.
-
Prepare and analyze a diluted sample by HPLC as described in step 3.
-
Record the peak area of this compound.
6. Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial peak area.
-
Plot the percentage of the remaining compound against time to determine the stability profile.
-
Monitor the chromatograms for the appearance of any new peaks, which would indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Identification of byproducts in the synthesis of 4-(arylamino)quinazoline-7-carbonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 4-(arylamino)quinazoline-7-carbonitriles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-(arylamino)quinazoline-7-carbonitriles?
A1: A prevalent and effective method involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloro-7-cyanoquinazoline intermediate and a substituted aniline. This versatile reaction allows for the introduction of various aryl groups at the 4-position of the quinazoline core.
Q2: What are the expected major byproducts in this synthesis?
A2: Based on the reactivity of the intermediates and reaction conditions, three main types of byproducts can be anticipated:
-
7-Cyano-3,4-dihydro-4-oxoquinazoline: Arising from the hydrolysis of the 4-chloro-7-cyanoquinazoline intermediate.
-
N-Alkylated/N-Arylated Byproducts: Formed by undesired reactions at the nitrogen atom of the arylamino group.
-
Starting Material-Related Impurities: Including unreacted 4-chloro-7-cyanoquinazoline and aniline derivatives.
Q3: What analytical techniques are recommended for identifying these byproducts?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is the most powerful technique for identifying and quantifying the desired product and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for the structural elucidation of isolated byproducts.
Troubleshooting Guides
Issue 1: Presence of a Significant Peak Corresponding to the Mass of 7-Cyano-3,4-dihydro-4-oxoquinazoline
Possible Cause: This byproduct, also known as 7-cyanoquinazolin-4-one, is formed by the hydrolysis of the starting material, 4-chloro-7-cyanoquinazoline. This can occur if moisture is present in the reaction setup or if the reaction is heated for an extended period in the presence of water.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Control Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC. Avoid prolonged heating once the reaction is complete to minimize the risk of hydrolysis.
-
Purification: If the byproduct has already formed, it can often be separated from the desired product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane or dichloromethane in methanol.
Issue 2: Detection of Byproducts with a Higher Molecular Weight than the Expected Product
Possible Cause: These byproducts could be the result of N-alkylation or N-arylation of the desired 4-(arylamino)quinazoline-7-carbonitrile. For instance, in the synthesis of related compounds like gefitinib, an N-alkylated impurity has been identified where an additional alkyl group is attached to the nitrogen of the anilino group.[1] This can happen if the reaction conditions promote further reaction at the arylamino nitrogen.
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic base (e.g., diisopropylethylamine) to minimize side reactions. Stronger, more nucleophilic bases might promote undesired alkylation or arylation.
-
Stoichiometry Control: Use a slight excess of the aniline derivative (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the 4-chloro-7-cyanoquinazoline, but avoid a large excess which might lead to side reactions under certain conditions.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the likelihood of side reactions.
Issue 3: Incomplete Reaction and Presence of Unreacted Starting Materials
Possible Cause: Incomplete conversion can be due to several factors, including insufficient reaction time or temperature, poor quality of reagents, or catalyst deactivation (if a catalyst is used).
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the purity of the 4-chloro-7-cyanoquinazoline and the aniline derivative. Impurities in starting materials can inhibit the reaction.
-
Optimize Reaction Conditions: Gradually increase the reaction temperature or prolong the reaction time while monitoring the progress by TLC or HPLC.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF, DMAc, or NMP are often effective for SNAr reactions.
Experimental Protocols
General Synthetic Protocol for 4-(Arylamino)this compound
This protocol describes a general procedure for the synthesis of 4-(arylamino)quinazoline-7-carbonitriles via nucleophilic aromatic substitution.
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add 4-chloro-7-cyanoquinazoline (1.0 eq).
-
Reagent Addition: Add an anhydrous solvent (e.g., isopropanol, DMF, or NMP) to dissolve the starting material.
-
Aniline Addition: Add the corresponding substituted aniline (1.1-1.2 eq) to the reaction mixture.
-
Base Addition (Optional): If required, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor the progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol for Byproduct Analysis by HPLC-MS
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm and 320 nm).
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for these compounds.
-
Mass Range: Scan a mass range that includes the expected molecular weights of the product and potential byproducts (e.g., m/z 100-1000).
-
Visual Troubleshooting Workflows
Caption: Byproduct identification workflow.
Caption: Troubleshooting specific byproduct issues.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of Quinazoline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline compounds. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the common challenge of poor aqueous solubility of this important class of molecules.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and offers step-by-step solutions.
Problem: My quinazoline compound precipitates out of solution when I add it to my aqueous assay buffer.
Possible Cause: The aqueous buffer is a poor solvent for your hydrophobic quinazoline derivative.
Solutions:
-
pH Adjustment:
-
Rationale: Quinazolines are weakly basic compounds.[1] Altering the pH of the buffer can ionize the molecule, thereby increasing its aqueous solubility.
-
Protocol:
-
Determine the pKa of your specific quinazoline derivative.
-
Prepare a series of buffers with pH values ranging from 1-2 pH units below the pKa.
-
Attempt to dissolve your compound in each buffer to identify the optimal pH for solubility.
-
Caution: Ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
-
-
Co-solvent System:
-
Rationale: The addition of a water-miscible organic solvent can increase the overall polarity of the solvent system, facilitating the dissolution of hydrophobic compounds.
-
Protocol:
-
Prepare a stock solution of your quinazoline compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Add the stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized precipitation.
-
Keep the final concentration of the organic solvent in your assay as low as possible (typically <1%) to avoid solvent-induced artifacts.
-
-
Problem: My quinazoline compound shows low bioavailability in my in vivo animal studies despite good in vitro activity.
Possible Cause: Poor aqueous solubility is limiting the absorption of the compound from the gastrointestinal tract.
Solutions:
-
Solid Dispersion Formulation:
-
Rationale: Dispersing the drug in a hydrophilic carrier at a molecular level can significantly enhance its dissolution rate and, consequently, its oral absorption.[2] This is achieved by reducing particle size to a molecular level and potentially creating an amorphous state of the drug.[3]
-
Experimental Protocol (Melt-Fusion Method):
-
Select a hydrophilic carrier such as polyethylene glycol (PEG) 6000 or Poloxamer 407.[4]
-
Prepare a physical mixture of your quinazoline compound and the carrier at various ratios (e.g., 1:1, 1:5, 1:10 w/w).
-
Heat the physical mixture to a temperature slightly above the melting point of the carrier until a clear, homogenous melt is obtained.[3]
-
Rapidly cool the molten mixture on an ice bath to solidify it into a glassy state.[3]
-
Pulverize the solid dispersion to obtain a fine powder.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline).
-
-
-
Cyclodextrin Inclusion Complexation:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic guest molecules, like quinazolines, forming inclusion complexes with enhanced aqueous solubility.[5]
-
Experimental Protocol (Kneading Method):
-
Select a suitable cyclodextrin, such as β-cyclodextrin or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare a 1:1 molar ratio of your quinazoline compound and the cyclodextrin.[6]
-
Place the mixture in a mortar and add a small amount of a water-ethanol solution to form a thick paste.[7]
-
Knead the paste for a specified period (e.g., 45 minutes) to facilitate complex formation.[8]
-
Dry the resulting solid at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[8]
-
Gently pulverize the dried complex and pass it through a sieve to obtain a uniform powder.
-
Evaluate the complex for increased solubility and dissolution rate compared to the pure drug.
-
-
-
Nanoparticle Formulation:
-
Rationale: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a higher dissolution velocity.[1]
-
Experimental Protocol (Solvent Evaporation Technique for Polymeric Nanoparticles):
-
Dissolve your quinazoline compound and a biodegradable polymer (e.g., PLGA) in a volatile organic solvent (e.g., acetone or dichloromethane).
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) to act as a stabilizer.
-
Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water (o/w) emulsion.
-
Evaporate the organic solvent from the emulsion under reduced pressure. This will cause the polymer to precipitate, entrapping the drug to form nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them to remove excess surfactant, and resuspend them in an appropriate aqueous medium.
-
Characterize the nanoparticles for size, drug loading, and release profile.
-
-
Frequently Asked Questions (FAQs)
Q1: Why are quinazoline compounds often poorly soluble in water?
A1: The quinazoline scaffold is a fused heterocyclic aromatic system, which is predominantly nonpolar in nature. Many quinazoline derivatives developed as therapeutic agents have lipophilic substituents that further decrease their affinity for water.[9] Their crystalline structure can also be very stable, requiring significant energy to break the crystal lattice for dissolution to occur.[1]
Q2: How do I choose the most suitable solubility enhancement technique for my specific quinazoline derivative?
A2: The choice of technique depends on the physicochemical properties of your compound, the desired dosage form, and the intended application. A general workflow for selection is outlined below.
Caption: Workflow for selecting a solubility enhancement technique.
Q3: What are the key differences between the kneading and co-precipitation methods for preparing cyclodextrin inclusion complexes?
A3: The kneading method is a "solid-state" preparation where the drug and cyclodextrin are wetted with a minimal amount of solvent to form a paste, and complexation is induced by the mechanical force of kneading.[7] This method is often preferred for poorly water-soluble drugs as it avoids the use of large volumes of organic solvents.[7] The co-precipitation method involves dissolving both the drug and the cyclodextrin in a suitable solvent system and then inducing precipitation of the complex, often by changing the temperature or adding a non-solvent.[6]
Q4: Can solid dispersion improve the stability of my quinazoline compound?
A4: Yes, in some cases. By dispersing the drug in an amorphous state within a carrier, you can prevent crystallization and potentially protect it from degradation.[3] However, amorphous systems can also be less stable than their crystalline counterparts, so long-term stability studies are crucial.
Quantitative Data on Solubility Enhancement
The following table summarizes the reported increases in aqueous solubility for different quinazoline derivatives using various enhancement techniques.
| Quinazoline Derivative | Enhancement Technique | Carrier/Complexing Agent | Fold Increase in Aqueous Solubility | Reference |
| Chrysin (a flavonoid with a structure related to quinazolinones) | Inclusion Complexation | Randomly-methylated-β-cyclodextrin (RAMEB) | ~8-fold | [10] |
| Nimodipine (a dihydropyridine, example for technique) | Inclusion Complexation (Kneading) | SBE-β-CD and HP-β-CD | Substantially higher dissolution | [8] |
| Sulfathiazole (a sulfonamide, example for technique) | Solid Dispersion (Fusion) | Mannitol | 806-fold (in a 100% mannitol solution) | [2] |
Note: Data for specific quinazoline derivatives is often proprietary. The examples above illustrate the potential of these techniques.
Visualizing Molecular Interactions and Pathways
Molecular Encapsulation by Cyclodextrin
This diagram illustrates how a hydrophobic quinazoline molecule is encapsulated within the lipophilic cavity of a cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment.
Caption: Encapsulation of a quinazoline molecule by a cyclodextrin.
Signaling Pathways Targeted by Quinazoline-Based Anticancer Agents
Many quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below depicts some of the common pathways targeted.[11][12][13][14]
Caption: Inhibition of key cancer signaling pathways by quinazolines.
References
- 1. Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. humapub.com [humapub.com]
- 6. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of quinazoline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to address common issues encountered during the scale-up of quinazoline synthesis, from decreased yields to purification difficulties.
Problem 1: Significant Decrease in Yield Upon Scale-Up
Q: My quinazoline synthesis worked well on a 10-gram scale, but the yield dropped from 85% to 50% on a 1-kilogram scale. What are the potential causes and how can I address this?
A: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that are less pronounced at the lab scale. The primary areas to investigate are mass and heat transfer, and changes in reaction kinetics.
Troubleshooting Steps:
-
Evaluate Mixing Efficiency: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions.
-
Solution: Ensure the stirrer design and speed are adequate for the vessel geometry and reaction volume. Consider using an overhead stirrer with a properly shaped impeller (e.g., anchor or turbine) to ensure homogeneity.
-
-
Assess Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.[1] Uncontrolled exotherms can lead to the degradation of reactants, intermediates, or the final product.
-
Solution: Monitor the internal reaction temperature closely with a calibrated probe.[1] Use a jacketed reactor with a temperature control unit. For highly exothermic reactions, consider a semi-batch approach where one of the reactants is added portion-wise to control the rate of heat generation.
-
-
Re-optimize Reaction Concentration: The optimal concentration on a small scale may not be ideal for a larger batch.
-
Solution: Experiment with slight variations in solvent volume. While higher concentrations can increase reaction rates, they can also lead to issues with solubility, mixing, and heat transfer.
-
-
Check Raw Material Quality: The purity of starting materials can have a more significant impact at a larger scale.
-
Solution: Ensure the quality and consistency of raw materials from suppliers. Perform identity and purity checks on incoming batches.
-
Problem 2: Increased Levels of Impurities in the Crude Product
Q: On a larger scale, I am observing a new, significant impurity in my HPLC analysis that was negligible on the bench. How can I identify and mitigate this?
A: The formation of new or increased levels of impurities during scale-up often points to issues with reaction control, such as temperature fluctuations or prolonged reaction times.
Troubleshooting Steps:
-
Impurity Identification:
-
Solution: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using spectroscopic techniques such as LC-MS, and high-resolution mass spectrometry (HRMS), and NMR. Understanding the impurity's structure will provide clues about its formation pathway.
-
-
Review the Reaction Mechanism:
-
Solution: Once the impurity is identified, review the reaction mechanism to hypothesize how it might have formed. Common impurity-forming side reactions include over-reaction, degradation of starting materials or product under harsh conditions (e.g., high temperature or prolonged exposure to acid/base), and reactions with residual solvents or atmospheric oxygen.
-
-
Optimize Reaction Conditions:
-
Solution: Based on the hypothesized impurity formation pathway, adjust the reaction parameters. This may involve:
-
Lowering the reaction temperature.
-
Reducing the reaction time.
-
Using a more selective reagent.
-
Ensuring an inert atmosphere if oxidation is suspected.
-
-
Problem 3: Difficulty with Product Isolation and Purification
Q: My quinazoline derivative readily crystallizes on a small scale, but on a large scale, it "oils out" or forms a fine powder that is difficult to filter. How can I improve my crystallization and isolation process?
A: Crystallization is highly sensitive to scale-dependent factors like cooling rates, supersaturation levels, and agitation.
Troubleshooting Steps:
-
Control the Cooling Rate: Rapid cooling, which is more likely in smaller flasks, can lead to the formation of small, poorly filterable crystals or amorphous material.
-
Solution: Implement a controlled, gradual cooling profile using a programmable thermostat on the reactor jacket. This allows for the growth of larger, more uniform crystals.
-
-
Optimize Solvent System and Supersaturation: The choice of solvent is critical for successful crystallization.
-
Solution: If "oiling out" occurs, it may be because the solution is too concentrated or the solvent is too good. Consider using a slightly larger volume of the primary solvent or adding an anti-solvent slowly to induce crystallization. Seeding the solution with a small amount of pure crystalline material can also promote the formation of the desired crystal form.
-
-
Improve Filtration and Drying:
-
Solution: For large-scale filtration, ensure an appropriate filter size and type (e.g., a Nutsche filter). Wash the filter cake with a chilled, appropriate solvent to remove residual mother liquor without dissolving a significant amount of the product. Dry the product under vacuum at a controlled temperature to avoid degradation.
-
Data Presentation: Impact of Scale-Up on Quinazoline Synthesis
The following tables provide illustrative data on how key parameters can be affected during the scale-up of common quinazoline syntheses.
Table 1: Effect of Solvent Choice on Yield in a Niementowski-type Synthesis
| Solvent | Lab Scale (10 g) Yield | Pilot Scale (1 kg) Yield | Observations on Scale-Up |
| DMF | 85% | 70% | Good solubility, but difficult to remove at scale. Higher temperatures can lead to decomposition. |
| Water | 91% | 88% | Environmentally friendly and often gives excellent yields, but solubility can be an issue for some derivatives.[2] |
| Toluene | 60% | 55% | Can be effective for some substrates, but generally lower yielding than polar aprotic solvents.[2] |
| Ethanol | 55% | 50% | Generally not as effective for this reaction type.[2] |
Table 2: Common Impurities in Quinazoline Synthesis
| Impurity Type | Potential Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction | Increase reaction time or temperature; improve mixing. |
| Over-alkylated/acylated product | Excess of alkylating/acylating agent | Use stoichiometric amounts of reagents; control addition rate. |
| Hydrolyzed intermediates | Presence of water in reagents or solvents | Use anhydrous solvents and reagents. |
| Oxidized byproducts | Exposure to air at high temperatures | Maintain an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling of Quinazoline Derivatives
This protocol provides a starting point for developing a specific HPLC method for your quinazoline derivative.
-
Column Selection:
-
Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a good general-purpose column for a wide range of organic molecules.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter.
-
-
Gradient Elution Program:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (or the λmax of your compound)
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
-
Sample Preparation:
-
Dissolve the crude sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
-
-
Optimization:
-
If peaks are not well-resolved, adjust the gradient slope, the organic modifier (e.g., try methanol instead of acetonitrile), or the pH of the aqueous phase (e.g., using an ammonium acetate buffer).
-
Protocol 2: General Procedure for Large-Scale Recrystallization
This protocol outlines a systematic approach to developing a robust recrystallization procedure at scale.
-
Solvent Selection (Small Scale):
-
Test a variety of solvents to find one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
If a single solvent is not suitable, investigate solvent/anti-solvent systems.
-
-
Determine Solubility Curve:
-
Quantify the solubility of your compound in the chosen solvent system at different temperatures to understand the expected yield.
-
-
Large-Scale Procedure (in a jacketed reactor):
-
Charge the crude quinazoline derivative to the reactor.
-
Add the minimum amount of the chosen solvent required to dissolve the compound at reflux.
-
Heat the mixture to reflux with stirring until all the solid has dissolved.
-
If there are insoluble impurities, perform a hot filtration.
-
Begin a slow, controlled cooling of the reactor jacket (e.g., 10-20 °C per hour).
-
If crystallization does not occur spontaneously, seed the solution with a small amount of pure material.
-
Once the solution reaches room temperature, continue cooling in an ice bath or with a chiller for at least one hour to maximize crystal formation.
-
Isolate the crystals by filtration (e.g., using a Nutsche filter).
-
Wash the filter cake with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum at an appropriate temperature.
-
Visualizations
Caption: Troubleshooting workflow for addressing low yields upon scale-up.
Caption: Workflow for identifying and mitigating new impurities.
Caption: Decision tree for troubleshooting large-scale crystallization issues.
References
Methods for regioselective functionalization of the quinazoline ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the regioselective functionalization of the quinazoline ring. The following sections address common issues encountered during synthesis, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the quinazoline ring and what factors influence regioselectivity?
The primary sites for functionalization on the quinazoline ring are the C2, C4, and C8 positions. The inherent electronic properties of the quinazoline core, with its electron-deficient pyrimidine ring, make C4 and C2 susceptible to nucleophilic attack. C-H functionalization is also a prominent strategy.
Several factors govern regioselectivity:
-
Electronic Effects: The electron-withdrawing nature of the nitrogen atoms makes the C4 and C2 positions electrophilic and thus targets for nucleophilic substitution.
-
Directing Groups: The presence of directing groups can steer functionalization to specific positions. For instance, a coordinating group at N1 can direct metallation and subsequent functionalization to the C8 position.
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the choice of metal catalyst and ligands plays a crucial role in determining which C-H bond is activated.
-
Reaction Conditions: Factors such as temperature, solvent, and the nature of the base or additive can significantly influence the regiochemical outcome.
Q2: I am observing a mixture of C2 and C4 substituted products in my nucleophilic aromatic substitution (SNAr) reaction. How can I improve selectivity for the C4 position?
Achieving high regioselectivity in SNAr reactions on di-substituted quinazolines (e.g., 2,4-dichloroquinazoline) can be challenging. The C4 position is generally more reactive towards nucleophiles.[1] To enhance selectivity for C4 substitution:
-
Reaction Temperature: Lowering the reaction temperature can often favor the more kinetically controlled C4-substitution product.
-
Reaction Time: Shorter reaction times may also favor C4-substitution, as prolonged heating can lead to the formation of the thermodynamically more stable C2-substituted product or di-substituted products.
-
Nucleophile Choice: The nature of the nucleophile can influence selectivity. Softer nucleophiles may exhibit higher selectivity for the C4 position.
-
Solvent: The choice of solvent can impact the relative reactivity of the C2 and C4 positions. Experimenting with different solvents (e.g., aprotic polar vs. nonpolar) may improve selectivity.
Q3: My transition-metal-catalyzed C-H functionalization is giving low yields. What are the potential causes and how can I optimize the reaction?
Low yields in C-H functionalization reactions of quinazolines can stem from several factors:
-
Catalyst Deactivation: The quinazoline nitrogen atoms can coordinate too strongly to the metal center, leading to catalyst inhibition.
-
Poor Substrate Solubility: Quinazoline derivatives can have poor solubility in common organic solvents, hindering the reaction.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, oxidant, and solvent are all critical.
-
Steric Hindrance: Bulky substituents on the quinazoline ring or the coupling partner can impede the reaction.
To optimize the reaction:
-
Catalyst and Ligand Screening: A thorough screening of different transition metal catalysts (e.g., Pd, Rh, Ru, Cu) and ligands is often necessary.[2]
-
Solvent and Additive Optimization: Experiment with a range of solvents and additives (e.g., acids, bases) to improve solubility and catalyst performance.
-
Temperature and Time: Systematically vary the reaction temperature and time to find the optimal conditions.
-
Protecting Groups: In some cases, temporary protection of one of the quinazoline nitrogen atoms can prevent catalyst inhibition.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Directed C8-Lithiation
Symptoms:
-
Formation of a mixture of C8-functionalized product and other isomers (e.g., C5, C6, or C7 functionalized).
-
Low overall yield of the desired C8-product.
Possible Causes:
-
Incomplete Directed Metalation: The directing group may not be effectively coordinating to the lithium reagent, leading to non-selective deprotonation.
-
Isomerization/Rearrangement: The organolithium intermediate may be unstable and undergo rearrangement.
-
Steric Hindrance: Bulky substituents near the C8 position can hinder the approach of the lithium base.
Troubleshooting Steps:
-
Choice of Base: The selection of the organolithium base is critical. Stronger, bulkier bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) often provide higher regioselectivity. Pre-complexation with ZnCl2 followed by the addition of LiTMP has been shown to be effective for C8 metalation.[3]
-
Solvent: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Tetrahydrofuran (THF) is commonly used, but other ethereal solvents can be explored.
-
Temperature Control: Perform the lithiation at low temperatures (e.g., -78 °C) to minimize side reactions and potential rearrangements.
-
Directing Group Modification: If possible, consider modifying the directing group to enhance its coordinating ability.
Problem 2: Unsuccessful Palladium-Catalyzed C2-Arylation
Symptoms:
-
No desired product formation or very low conversion.
-
Recovery of starting materials.
-
Formation of homocoupled products of the arylating agent.
Possible Causes:
-
Catalyst Inactivity: The palladium catalyst may not be active under the reaction conditions.
-
Incorrect Ligand: The chosen phosphine ligand may not be suitable for the transformation.
-
Incompatible Additives: The base or other additives may be interfering with the catalytic cycle.
-
Oxidant Issues: In oxidative C-H functionalization, the oxidant may be decomposing or reacting with other components.
Troubleshooting Steps:
-
Catalyst Precursor: Experiment with different palladium precursors (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄).
-
Ligand Screening: The electronic and steric properties of the phosphine ligand are crucial. Screen a variety of ligands (e.g., PPh₃, PCy₃, XPhos, SPhos).
-
Base Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃, KOAc) can significantly impact the reaction. A systematic screening is recommended.
-
Solvent Purity: Ensure the use of dry, degassed solvents, as water and oxygen can deactivate the catalyst.
-
Arylating Agent: Consider using a more reactive arylating agent, such as an aryl iodide or bromide instead of a chloride, or an organometallic reagent.
Experimental Protocols & Data
Regioselective C8-Iodination via Directed Metalation
This protocol describes the regioselective iodination of 4-chloroquinazoline at the C8 position.[3]
Experimental Procedure:
-
To a solution of 4-chloroquinazoline (1.0 equiv) in anhydrous THF at room temperature, add ZnCl₂ (1.1 equiv).
-
Stir the mixture for 30 minutes.
-
Cool the reaction to 0 °C and add a solution of LiTMP (1.2 equiv) in THF dropwise.
-
Stir the resulting mixture at 0 °C for 1 hour.
-
Add a solution of iodine (1.5 equiv) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Substrate | Product | Yield (%) |
| 1 | 4-chloroquinazoline | 4-chloro-8-iodoquinazoline | 83 |
Copper-Catalyzed C4-Indolylation of Quinazoline-3-oxide
This protocol details the copper-catalyzed dehydrogenative coupling of quinazoline-3-oxide with indole at the C4 position.[3]
Experimental Procedure:
-
To a reaction tube, add quinazoline-3-oxide (1.0 equiv), indole (1.2 equiv), and CuCl₂ (10 mol%).
-
Add the solvent (e.g., 1,4-dioxane) and stir the mixture at the desired temperature (e.g., 100 °C) under an air atmosphere for the specified time (e.g., 12 hours).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
| Entry | Quinazoline-3-oxide | Indole | Product | Yield (%) |
| 1 | Unsubstituted | Unsubstituted | 4-(1H-indol-3-yl)quinazoline | 75 |
| 2 | 2-methyl | Unsubstituted | 2-methyl-4-(1H-indol-3-yl)quinazoline | 82 |
| 3 | Unsubstituted | 5-methoxy | 4-(5-methoxy-1H-indol-3-yl)quinazoline | 78 |
Visualized Workflows and Mechanisms
Caption: Generalized experimental workflow for the functionalization of quinazolines.
Caption: Troubleshooting decision tree for low-yielding quinazoline functionalization reactions.
References
Preventing degradation of Quinazoline-7-carbonitrile during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Quinazoline-7-carbonitrile to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound under refrigerated conditions.[1][2] Improper storage can lead to degradation, affecting the purity and performance of the compound in downstream applications.
Q2: What is the primary degradation pathway for this compound?
A2: The most probable degradation pathway for this compound is the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH), forming Quinazoline-7-carboxylic acid. This reaction can be catalyzed by the presence of moisture, as well as acidic or basic conditions. The quinazoline ring itself is generally stable, though it can be susceptible to degradation under harsh conditions such as boiling in strong acids or bases.[3][4]
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks in the chromatogram, particularly a peak corresponding to Quinazoline-7-carboxylic acid, is a key indicator of degradation. Changes in the physical appearance of the sample, such as discoloration, may also suggest degradation.
Q4: Can I store this compound in solution?
A4: While some quinazoline derivatives have shown stability in solvents like DMSO when stored properly, it is generally recommended to store this compound as a solid.[4][5] If storage in solution is necessary, it should be for a short period, protected from light, and at a low temperature to minimize the risk of hydrolysis. A stability study of the compound in the desired solvent is highly recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| New peaks in HPLC chromatogram | Hydrolysis of the nitrile group to a carboxylic acid. | 1. Confirm the identity of the new peak by comparing its retention time with a standard of Quinazoline-7-carboxylic acid. 2. Review storage conditions. Ensure the compound is stored at 2-8°C and protected from moisture. 3. Use freshly prepared solutions for experiments. |
| Discoloration or change in physical appearance | General degradation of the compound, possibly due to exposure to light or reactive contaminants. | 1. Discard the degraded sample. 2. Ensure the storage container is opaque or amber-colored to protect from light. 3. Store in a tightly sealed container to prevent exposure to atmospheric contaminants. |
| Poor solubility compared to a new batch | The degradation product, Quinazoline-7-carboxylic acid, may have different solubility characteristics. | 1. Verify the purity of the sample using HPLC. 2. If degradation is confirmed, use a fresh, pure sample of this compound. |
| Inconsistent experimental results | Degradation of the starting material is leading to lower effective concentrations and the presence of impurities. | 1. Perform a purity check of your this compound stock. 2. Always use a fresh, high-purity sample for sensitive experiments. |
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerator) | To slow down potential degradation reactions.[1][2] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To minimize exposure to moisture and oxygen. |
| Light | Protected from light (Amber vial or dark) | To prevent potential photodegradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | To prevent contamination and exposure to moisture.[6] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol outlines a general reverse-phase HPLC method to assess the purity of this compound and detect the presence of its primary degradation product, Quinazoline-7-carboxylic acid.
1. Materials and Reagents:
-
This compound sample
-
Quinazoline-7-carboxylic acid reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or Phosphoric acid
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[7]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B over the run. A typical gradient might be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Ramp to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength determined by the UV absorbance spectrum of this compound (typically around 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a stock solution of Quinazoline-7-carboxylic acid reference standard in the same solvent at 1 mg/mL.
-
For analysis, dilute the sample and standard solutions to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase.
4. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the appearance of a peak corresponding to the retention time of the Quinazoline-7-carboxylic acid standard in the sample chromatogram.
-
The purity of this compound can be calculated based on the peak area percentage.
Visualizations
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Quinazoline-8-carbonitrile CAS#: 1231761-05-9 [m.chemicalbook.com]
- 3. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Quinazoline(253-82-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Quinazoline-6-carbonitrile and Quinazoline-7-carbonitrile Derivatives
The quinazoline core is a foundational structure for numerous approved and investigational drugs.[1][2] The strategic placement of different functional groups on this bicyclic aromatic system can significantly modulate its interaction with biological targets, thereby influencing its efficacy and selectivity.[1] Positions 6 and 7 of the quinazoline ring have been identified as critical sites for modification to enhance anticancer activity.[1]
This guide synthesizes findings from various studies to provide a comparative overview of the biological activities of derivatives of Quinazoline-6-carbonitrile and Quinazoline-7-carbonitrile, with a focus on their role as EGFR inhibitors.
Comparative Biological Activity: Targeting EGFR
Derivatives of both Quinazoline-6-carbonitrile and this compound have been investigated for their potential to inhibit EGFR, a receptor tyrosine kinase that, when dysregulated, plays a crucial role in tumor growth and progression.[3] The core mechanism of action for many 4-anilinoquinazoline derivatives involves competitive binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[4]
While a direct comparison of the parent compounds is lacking, studies on their derivatives provide insights into the structure-activity relationship (SAR).
Quinazoline-6-carbonitrile Derivatives
Research has shown that the introduction of various moieties at the 6-position of the quinazoline scaffold can lead to potent EGFR inhibitors. For instance, the synthesis of 6-arylureido-4-anilinoquinazoline derivatives has yielded compounds with significant EGFR inhibitory activity, with some exhibiting IC50 values in the nanomolar range.[5] One notable compound from this series, Compound 7i, demonstrated excellent activity against the EGFR protein kinase.[5] Furthermore, novel anilinoquinazoline derivatives with aryl and heterocyclic substituents at position 6 have shown potent inhibition of wild-type EGFR.[6] Specifically, thiourea derivatives linked to the 6-position have demonstrated significant activity against the gefitinib-insensitive EGFR(T790M/L858R) mutant.[6]
This compound Derivatives
Information specifically detailing the biological activity of this compound derivatives is less prevalent in the public domain. However, the importance of the 7-position in conferring potent biological activity is well-established through studies on 6,7-disubstituted quinazolines. For example, 6,7-dimethoxy substitution is a common feature in many potent EGFR inhibitors.[7] The modification of the C-7 position with various basic side chains, in combination with substitutions at the C-4 position, has been a successful strategy in developing dual EGFR and VEGFR-2 inhibitors.[8] While not featuring a carbonitrile group, these studies underscore the significance of the 7-position in modulating kinase inhibitory activity.
The following table summarizes representative data from studies on derivatives of Quinazoline-6-carbonitrile, highlighting their anticancer and EGFR inhibitory activities. A corresponding table for this compound derivatives could not be compiled due to a lack of specific data in the reviewed literature.
Table 1: Biological Activity of Representative Quinazoline-6-carbonitrile Derivatives
| Compound ID | Structure/Modification | Biological Target | Assay | IC50 Value | Reference |
| Compound 7i | 6-arylureido-4-anilinoquinazoline | EGFR | Enzyme Inhibition Assay | 17.32 nM | [5] |
| Thiourea derivative 6a | 6-thiourea linked anilinoquinazoline | Wild-type EGFR | Enzyme Inhibition Assay | Low nanomolar range | [6] |
| Thiourea derivative 6a | EGFR(T790M/L858R) mutant | Enzyme Inhibition Assay | Significantly more potent than gefitinib | [6] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the general methodologies employed in the cited studies for key experiments are detailed below.
In Vitro EGFR Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against EGFR tyrosine kinase is a primary determinant of their potential as anticancer agents.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against EGFR.
-
Procedure:
-
Recombinant human EGFR is incubated with the test compound at varying concentrations in a kinase assay buffer.
-
A substrate peptide (e.g., poly(Glu, Tyr) 4:1) and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as ELISA using an anti-phosphotyrosine antibody or radiometric assays measuring the incorporation of radioactive phosphate from [γ-³²P]ATP.
-
The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental workflow for in vitro EGFR kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This assay is crucial for assessing the cytotoxic effects of the compounds on cancer cell lines.
-
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.
-
Procedure:
-
Cancer cells (e.g., A549, HT-29, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
-
Signaling Pathway
Quinazoline-based EGFR inhibitors act by blocking the intracellular tyrosine kinase domain of the receptor. This prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF), which in turn inhibits the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and differentiation.
Simplified EGFR signaling pathway and the point of inhibition by quinazoline derivatives.
Conclusion
References
- 1. Synthesis and evaluation of 4-anilinoquinazoline bioisosteres as potential anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 6. 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Navigating the Kinome: A Comparative Guide to the Selectivity of Quinazoline-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the backbone of several clinically approved drugs. This guide provides a comparative analysis of the selectivity profile of a representative quinazoline-based inhibitor against a panel of kinases, offering insights into its potential therapeutic applications and off-target effects. The data presented herein is based on publicly available information for potent quinazoline-based Aurora kinase inhibitors, as specific comprehensive selectivity data for a quinazoline-7-carbonitrile scaffold was not available in the public domain at the time of this publication.
Kinase Selectivity Profile
The following table summarizes the inhibitory activity of a representative 4-anilinoquinazoline compound against a panel of serine/threonine and tyrosine kinases. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency.
| Kinase Target | IC50 (nM) | Kinase Family |
| Aurora A | 2.8 | Serine/Threonine Kinase |
| Aurora B | 6.0 | Serine/Threonine Kinase |
| FLT3 | >1000 | Tyrosine Kinase |
| VEGFR2 | >1000 | Tyrosine Kinase |
| EGFR | >1000 | Tyrosine Kinase |
| CDK1/cyclin B | >10,000 | Serine/Threonine Kinase |
| CDK2/cyclin E | >10,000 | Serine/Threonine Kinase |
| MEK1 | >10,000 | Serine/Threonine Kinase |
| p38α | >10,000 | Serine/Threonine Kinase |
| Src | >10,000 | Tyrosine Kinase |
Note: The data presented is a composite representation from publicly available studies on potent 4-anilinoquinazoline-based Aurora kinase inhibitors and is intended for comparative purposes.
Experimental Protocols
The determination of the kinase inhibitory activity and selectivity profile is a critical step in drug discovery. A widely used and robust method is the in vitro radiometric kinase assay.
In Vitro Radiometric Kinase Assay Protocol
This protocol outlines the general steps for determining the IC50 values of a test compound against a panel of kinases.
1. Reagents and Materials:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM EGTA, 100 µM ATP.
-
[γ-33P]ATP: 10 mCi/mL.
-
Kinase: Purified recombinant kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
Test Compound: Quinazoline-based inhibitor dissolved in DMSO.
-
96-well filter plates: (e.g., Millipore Multiscreen).
-
Scintillation counter.
2. Assay Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the kinase buffer, the specific substrate, and the purified kinase enzyme.
-
Initiation of Reaction: The kinase reaction is initiated by adding a mixture of cold ATP and [γ-33P]ATP to the reaction mixture.
-
Incubation: The reaction plate is incubated at 30°C for a specified period (e.g., 30-60 minutes), allowing the kinase to phosphorylate the substrate.
-
Termination of Reaction: The reaction is stopped by the addition of 3% phosphoric acid.
-
Washing: The phosphorylated substrate is captured on the filter plate, and unincorporated [γ-33P]ATP is washed away.
-
Detection: Scintillation fluid is added to the wells, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the biological context of the targeted kinases and the experimental process, the following diagrams are provided.
Caption: Workflow for determining the kinase selectivity profile.
Caption: EGFR and Aurora Kinase signaling pathways.
Unraveling the Selectivity of Quinazoline-7-Carbonitrile Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the development of potent kinase inhibitors, with several approved drugs targeting key signaling pathways in oncology. The 7-carbonitrile substitution on this scaffold has been explored to modulate potency and selectivity. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from quinazoline-7-carbonitrile, offering insights into their selectivity and potential off-target effects. This analysis is supported by quantitative data from kinome-wide screening and detailed experimental protocols for the key assays employed in determining kinase inhibitor specificity.
Comparative Kinase Inhibition Profiles
To illustrate the cross-reactivity of this compound derived kinase inhibitors, we present a comparative analysis of two representative compounds: the well-established dual EGFR/HER2 inhibitor, Lapatinib, and the mutant-selective EGFR inhibitor, WZ4002. The following table summarizes their inhibitory activity (IC50 values) against a panel of selected kinases, highlighting their distinct selectivity profiles.
| Kinase Target | Lapatinib (IC50, nM) | WZ4002 (IC50, nM) | Primary Pathway |
| EGFR (Wild-Type) | 9 | >1000 | EGFR Signaling |
| EGFR (L858R) | 10 | 2 | EGFR Signaling |
| EGFR (T790M) | 347 | 8 | EGFR Signaling |
| HER2 (ERBB2) | 13 | 32 | HER2 Signaling |
| ABL1 | >10,000 | - | Tyrosine Kinase |
| SRC | 320 | - | Tyrosine Kinase |
| LCK | 640 | - | Tyrosine Kinase |
| BTK | >10,000 | 100 | Tec Family Kinase |
| BMX | - | <5000 | Tec Family Kinase |
| JAK3 | - | >1000 | JAK-STAT Pathway |
Note: Data is compiled from various public sources and is intended for comparative purposes. Absolute values may vary depending on the specific assay conditions.
Analysis of Cross-Reactivity
Lapatinib , a reversible ATP-competitive inhibitor, demonstrates potent inhibition of both EGFR and HER2, as expected.[1][2][3] Its broader off-target profile includes moderate activity against SRC family kinases. However, it shows minimal activity against ABL1 and BTK, indicating a degree of selectivity.
WZ4002 , an irreversible inhibitor, exhibits remarkable selectivity for mutant forms of EGFR (L858R and the resistant T790M mutation) over the wild-type enzyme.[4][5][6][7][8] This selectivity is a key feature for targeted therapies aiming to overcome acquired resistance. However, kinome screening has revealed off-target activity against other kinases possessing a cysteine residue in a position analogous to Cys797 in EGFR, such as members of the TEC kinase family (e.g., BTK and BMX).[4] The covalent nature of WZ4002's interaction makes direct comparison of IC50 values with reversible inhibitors complex, as inhibitory potency is time-dependent.
Signaling Pathway Context
The primary targets of these inhibitors, EGFR and HER2, are key components of the ErbB signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers.
Caption: Simplified ErbB signaling pathway and points of inhibition.
Experimental Methodologies
Accurate determination of kinase inhibitor cross-reactivity relies on robust and well-defined experimental protocols. Below are methodologies for commonly used kinase profiling assays.
LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, serving as the FRET donor, while an Alexa Fluor® 647-labeled tracer acts as the acceptor. Inhibition of tracer binding by the test compound leads to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution.
-
Dilute the kinase to the desired concentration in 1X Kinase Buffer A.
-
Dilute the Europium-labeled anti-tag antibody to the desired concentration in 1X Kinase Buffer A.
-
Prepare a serial dilution of the test compound in 100% DMSO, followed by a further dilution in 1X Kinase Buffer A.
-
Dilute the Alexa Fluor® 647-labeled tracer to the appropriate concentration in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted test compound or DMSO control to the assay wells.
-
Add 5 µL of the kinase/antibody mixture to all wells.
-
Add 5 µL of the diluted tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the LanthaScreen® Kinase Binding Assay.
Z'-LYTE® Kinase Assay
This assay is a fluorescence-based, coupled-enzyme assay that measures kinase activity.
Principle: The assay utilizes a FRET-based peptide substrate. The kinase phosphorylates the substrate. A development reagent containing a site-specific protease is then added, which selectively cleaves the non-phosphorylated substrate, disrupting FRET. The amount of phosphorylation is proportional to the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer.
-
Prepare a serial dilution of the test compound.
-
Prepare a solution of the kinase and the peptide substrate in 1X Kinase Buffer.
-
Prepare the ATP solution.
-
Prepare the Development Reagent solution.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound to the assay wells.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Add the Development Reagent to stop the kinase reaction and start the development reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader, measuring the emission from both the donor (Coumarin) and acceptor (Fluorescein) fluorophores.
-
-
Data Analysis:
-
Calculate the emission ratio.
-
Plot the percent inhibition (calculated from the emission ratios) against the logarithm of the test compound concentration to determine the IC50 value.
-
Competitive Binding Assay (KINOMEscan™)
This is a high-throughput affinity screening platform that measures the binding of test compounds to a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified.
Protocol:
-
Assay Setup:
-
Kinases are tagged (e.g., with T7 phage) and incubated with the test compound and an immobilized ligand in a multi-well plate.
-
The concentration of the test compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM).
-
-
Binding and Washing:
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The wells are washed to remove unbound kinase.
-
-
Quantification:
-
The amount of kinase remaining bound to the immobilized ligand is quantified, often using quantitative PCR (qPCR) for the DNA tag.
-
-
Data Analysis:
-
The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
-
For compounds showing significant binding, a Kd (dissociation constant) can be determined by running the assay with a range of compound concentrations.
-
Conclusion
The cross-reactivity profiling of this compound derived kinase inhibitors is crucial for understanding their therapeutic potential and predicting potential side effects. While compounds like Lapatinib exhibit a broader spectrum of activity, newer generations of inhibitors, such as WZ4002, demonstrate remarkable selectivity for specific mutant forms of their primary target. The choice of a particular inhibitor for therapeutic development will depend on the desired target profile and the therapeutic indication. The use of standardized and well-documented experimental protocols, such as those described in this guide, is essential for generating reliable and comparable cross-reactivity data, ultimately facilitating the development of safer and more effective kinase inhibitors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Temporal profiling of lapatinib-suppressed phosphorylation signals in EGFR/HER2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WZ 4002 | EGFR | Tocris Bioscience [tocris.com]
Validating Target Engagement of Quinazoline-7-Carbonitrile Compounds in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the target engagement of Quinazoline-7-carbonitrile compounds within a cellular context. We present supporting experimental data for quinazoline-based inhibitors, detail the methodologies for key experiments, and offer visualizations to clarify complex biological pathways and experimental workflows.
Comparison of Target Engagement Validation Methods
The successful development of targeted therapies relies on confirming that a drug candidate interacts with its intended molecular target within the complex environment of a living cell. For this compound compounds, which often target protein kinases such as the Epidermal Growth Factor Receptor (EGFR), several biophysical and biochemical methods can be employed to validate target engagement. This section compares two prominent techniques: the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[1][2] | Label-free, applicable to endogenous proteins, reflects intracellular target binding.[1][2] | Indirect measurement of binding, lower throughput for traditional Western blot-based detection. | Western blot analysis of soluble protein fraction after heat treatment, Isothermal dose-response curves. |
| NanoBRET™ Target Engagement Assay | Measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein.[3] Compound binding displaces the tracer, reducing BRET signal.[3] | Quantitative measurement of intracellular affinity and residence time, high-throughput compatible.[3][4] | Requires genetic modification of the target protein, potential for steric hindrance from tags. | IC50/EC50 values from dose-response curves, kinetic binding data.[5][6] |
Experimental Data: Target Engagement of Quinazoline Derivatives
While specific data for this compound compounds is not extensively available in the public domain, the following tables present data for structurally related quinazoline-based kinase inhibitors, demonstrating the utility of the described assays.
Table 1: Cellular Target Engagement of 4-Anilino-quin(az)oline Derivatives against PKN3 using NanoBRET Assay [5][6]
| Compound | Scaffold | PKN3 NanoBRET IC50 (µM) | GAK NanoBRET IC50 (µM) | Selectivity (GAK/PKN3) |
| Compound 9 | Quinazoline | 3.5 | 0.048 | 0.014 |
| Compound 16 | Quinoline | 1.3 | 0.074 | 0.057 |
Data sourced from a study on PKN3 inhibitors, illustrating the application of NanoBRET in quantifying intracellular potency and selectivity.[5][6]
Table 2: Enzyme Inhibition and Cellular Activity of Allosteric Quinazolinone EGFR Inhibitors
| Compound | EGFR L858R/T790M Enzyme IC50 (nM) | Ba/F3 EGFR L858R/T790M Cell EC50 (µM) | Ba/F3 EGFR L858R/T790M/C797S Cell EC50 (µM) |
| Compound 23 | 0.2 | 0.72 | 0.05 |
This table showcases the correlation between enzymatic inhibition and cellular efficacy for a series of quinazolinone-based allosteric EGFR inhibitors.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells or cell lysates. The principle lies in the ligand-induced stabilization of the target protein upon heating.[1][2]
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells and culture overnight. Treat cells with the this compound compound or vehicle control for a specified time.
-
Heating: Harvest cells and resuspend in a buffer. Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein quantification methods.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. For isothermal dose-response experiments, cells are heated at a single temperature in the presence of varying compound concentrations.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay quantifies compound binding to a specific kinase target in living cells.[3]
Detailed Protocol:
-
Cell Transfection: Transiently transfect cells (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells into a 96- or 384-well plate.
-
Compound Treatment: Add the this compound compound at various concentrations to the cells.
-
Tracer and Substrate Addition: Add the NanoBRET™ tracer and the NanoLuc® substrate to the wells.
-
BRET Measurement: Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.
Western Blotting for CETSA Readout
Western blotting is a common method for detecting the amount of soluble target protein in CETSA samples.
Detailed Protocol:
-
Sample Preparation: Prepare cell lysates from the CETSA experiment as described above. Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins in the lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the amount of soluble target protein in each sample.
Visualizations
Signaling Pathway
Caption: Simplified EGFR signaling pathway.
Experimental Workflow
Caption: Workflow for target engagement validation.
Logical Relationship
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase Target Engagement | Kinase Affinity Assay [promega.kr]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 4. biorxiv.org [biorxiv.org]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Cytotoxicity: A Guide to Reproducibility and Variability in Assays with Quinazoline Derivatives
For researchers, scientists, and drug development professionals, understanding the nuances of cytotoxicity assays is paramount for the accurate evaluation of novel therapeutic agents. This guide provides a comparative analysis of commonly employed cytotoxicity assays, with a specific focus on their application to quinazoline derivatives, a promising class of anti-cancer compounds. We delve into the reproducibility and inherent variability of these assays, offering insights to guide experimental design and data interpretation.
Quinazoline derivatives have emerged as a significant scaffold in medicinal chemistry, with several compounds demonstrating potent cytotoxic activity against a range of cancer cell lines.[1] The accurate assessment of this cytotoxicity is the bedrock of preclinical drug development. However, the choice of assay and the intricacies of experimental protocols can significantly influence the outcome, leading to variability and challenges in reproducing results. This guide aims to illuminate these challenges and provide a framework for robust and reliable cytotoxicity testing.
Comparing the Workhorses: MTT and LDH Assays
Two of the most frequently utilized methods for assessing cytotoxicity are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and the LDH (Lactate Dehydrogenase) assays. While both aim to quantify cell death, they operate on fundamentally different principles, each with its own set of advantages and limitations that can contribute to variability.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[2] Viable cells with active mitochondria contain reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[3] The amount of formazan produced is directly proportional to the number of living cells.[3]
In contrast, the LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[4] Lactate dehydrogenase is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[4][5] The amount of LDH in the supernatant is quantified by a coupled enzymatic reaction that results in a color change, which is proportional to the number of dead cells.[5]
| Feature | MTT Assay | LDH Assay |
| Principle | Measures mitochondrial reductase activity in viable cells. | Measures the release of lactate dehydrogenase from cells with compromised membrane integrity.[4] |
| Endpoint | Cell viability/proliferation.[6] | Cell death/cytotoxicity.[4] |
| Advantages | High sensitivity, widely used, and well-established protocols.[2] | Simple, rapid, and can be used to assess cytotoxicity in real-time.[4] |
| Limitations | Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties, leading to false-positive or false-negative results.[6][7] The requirement to solubilize formazan crystals can introduce variability. | Less sensitive for early apoptotic events where the cell membrane is still intact. Release of LDH can vary between cell types.[8] |
| Variability | Prone to variability due to factors like cell density, incubation time, and incomplete solubilization of formazan crystals.[6] | Can exhibit intra- and inter-assay variability, and has been reported to have lower signal-to-noise ratios compared to other assays.[8] |
Quantitative Comparison of Quinazoline Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of various quinazoline derivatives against different cancer cell lines, as determined by the MTT assay in several studies. It is crucial to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Table 1: Cytotoxicity of Quinazoline Derivatives against Various Cancer Cell Lines (MTT Assay)
| Compound | Cell Line | IC50 (µM) | Reference |
| Quinazoline Derivative 8a | MCF-7 (Breast) | 15.85 ± 3.32 | [9] |
| Quinazoline Derivative 8a | SW480 (Colon) | 17.85 ± 0.92 | [9] |
| Quinazoline Derivative 3e | HT-29 (Colon) | Not specified, but most active in the series | [10] |
| Quinazoline-based compound 1 | MCF-7 (Breast) | Not specified, but significant LDH release at 8 and 16 µM | [1] |
| Quinazoline-based compound 2 | MCF-7 (Breast) | Not specified, but significant LDH release at 8 and 16 µM | [1] |
| Quinazolinone derivative 11g | MCF-7 (Breast) | Displayed highest cytotoxic activity in the series | [11] |
| Quinazolinone derivative 11g | HeLa (Cervical) | Displayed highest cytotoxic activity in the series | [11] |
Note: The variability in the reported IC50 values, as indicated by the standard deviation, highlights the inherent imprecision in cytotoxicity measurements. Factors contributing to this variability are discussed in the following sections.
Experimental Protocols: A Blueprint for Reproducibility
Detailed and consistent experimental protocols are the cornerstone of reproducible research. Below are generalized protocols for the MTT and LDH assays, based on common practices. It is imperative to optimize these protocols for specific cell lines and experimental conditions.
MTT Assay Protocol
This protocol is a standard procedure for assessing cell viability.[12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the quinazoline derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
LDH Assay Protocol
This protocol outlines the steps for quantifying cytotoxicity by measuring LDH release.[4][5]
-
Cell Seeding and Treatment: Seed and treat cells with the quinazoline derivatives as described in the MTT assay protocol.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, containing diaphorase and NAD+, to each well.[1]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[1] The absorbance is proportional to the amount of LDH released, and thus to the number of dead cells.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the context of these cytotoxicity assays, it is helpful to visualize the underlying biological processes and experimental procedures.
Caption: A streamlined workflow for performing MTT and LDH cytotoxicity assays.
Many quinazoline derivatives exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[14] Inhibition of EGFR can lead to the induction of apoptosis (programmed cell death).
References
- 1. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. texaschildrens.org [texaschildrens.org]
- 14. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Off-Target Effects of Novel Quinazoline-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors for oncology. While potent on-target activity is crucial, a thorough understanding of off-target effects is paramount for predicting potential toxicities and ensuring clinical success. This guide provides a comparative analysis of novel quinazoline-based inhibitors, evaluating their selectivity and off-target profiles against established alternatives. All experimental data is presented in a structured format, accompanied by detailed methodologies and visual representations of key biological pathways and experimental workflows.
Comparative Analysis of Inhibitor Selectivity
The following tables summarize the inhibitory activity (IC50) of selected novel quinazoline-based inhibitors against their primary targets and a panel of common off-targets. For comparison, data for the well-established EGFR inhibitor Gefitinib and the multi-kinase inhibitor Vandetanib are included.
Table 1: Inhibitory Activity (IC50, nM) Against Primary Kinase Targets
| Inhibitor | Primary Target(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Novel Quinazoline 1 (NQ1) | EGFR (L858R/T790M) | 4.62 | Gefitinib (EGFR wt) | 15.5 |
| Novel Quinazoline 2 (NQ2) | VEGFR-2 | 60.0 | Vandetanib (VEGFR-2) | 54.0 |
| Novel Quinazoline 3 (NQ3) | FLT3 / AURKA | 19 / 22 | - | - |
Data synthesized from multiple sources for illustrative comparison.[1][2][3]
Table 2: Off-Target Kinase Profiling (IC50, nM)
| Inhibitor | Off-Target Kinase | IC50 (nM) | Selectivity Notes |
| Novel Quinazoline 1 (NQ1) | SRC | >1000 | High selectivity for mutant EGFR over other kinases. |
| ABL | >1000 | ||
| Novel Quinazoline 2 (NQ2) | PDGFR-β | 150 | Also shows activity against other tyrosine kinases. |
| c-KIT | 210 | ||
| Novel Quinazoline 3 (NQ3) | AURKB | 13 | Potent inhibition of Aurora B kinase as a primary off-target. |
| 74 other kinases | >1000 (at 1µM) | Generally selective but with a key off-target. | |
| Gefitinib | SRC | 500 | Known off-target effects on Src family kinases.[4] |
| LCK | 800 | ||
| Vandetanib | EGFR | 500 | Designed as a multi-kinase inhibitor.[5] |
| RET | 100 |
This table presents a selection of key off-targets. Comprehensive kinome scanning is recommended for a complete profile.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (novel quinazoline inhibitors and controls) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and substrate in assay buffer to each well.
-
Incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP in assay buffer to each well.[6]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
This cell-based assay measures the binding of an inhibitor to its target protein in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target kinase
-
Opti-MEM™ I Reduced Serum Medium
-
Test compounds
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence and BRET
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and plate them in the assay plates. Incubate for 18-24 hours.
-
Prepare serial dilutions of the test compounds in Opti-MEM™.
-
Prepare a working solution of the NanoBRET™ tracer in Opti-MEM™.
-
Add the test compounds to the cells, followed by the tracer.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® detection reagent containing the substrate and extracellular inhibitor.
-
Add the detection reagent to the wells.
-
Read the donor (450 nm) and acceptor (610 nm) emission signals within 20 minutes using a BRET-capable plate reader.[2]
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the IC50 value from the dose-dependent decrease in the BRET ratio.
Cellular Thermal Shift Assay (CETSA™)
CETSA™ assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding in cells or cell lysates.
Materials:
-
Cell line expressing the target protein
-
PBS (Phosphate-buffered saline)
-
Test compounds
-
PCR tubes or 384-well PCR plates
-
Thermocycler
-
Lysis buffer (containing protease inhibitors)
-
Equipment for protein quantification (e.g., Western blot or mass spectrometry)
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle (DMSO) and incubate for a specific time (e.g., 1 hour) at 37°C.[7]
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures for 3 minutes using a thermocycler, followed by cooling for 3 minutes.[8]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant and quantify the amount of soluble target protein using Western blotting or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by quinazoline-based inhibitors and a typical experimental workflow for evaluating off-target effects.
References
- 1. In vitro kinase assay [protocols.io]
- 2. eubopen.org [eubopen.org]
- 3. In vitro protein kinase assay [bio-protocol.org]
- 4. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Benchmarking Synthetic Efficiency: A Comparative Guide to Quinazoline-7-carbonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
Quinazoline-7-carbonitrile is a key heterocyclic scaffold in medicinal chemistry, serving as a crucial building block for the development of various therapeutic agents. The efficiency of its synthesis is a critical factor in drug discovery and development pipelines, impacting both the cost and timeline of research. This guide provides an objective comparison of different synthetic routes to this compound, supported by experimental data to inform the selection of the most suitable method for specific research needs.
Comparison of Synthetic Routes
Two primary strategies for the synthesis of this compound have been identified and analyzed:
-
Route 1: Niementowski Reaction followed by Cyanation: This classical approach involves the initial construction of a quinazolinone ring system, which is subsequently converted to the desired this compound.
-
Route 2: Synthesis from Substituted Anilines with Subsequent Cyanation: This modern approach focuses on building the quinazoline core from a pre-functionalized aniline derivative, followed by the introduction of the nitrile group.
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their synthetic efficiency.
| Parameter | Route 1: Niementowski-based | Route 2: From 4-chloro-2-nitroaniline |
| Starting Materials | 4-Amino-3-methylbenzoic acid, Formamide, N-Bromosuccinimide (NBS), Palladium(II) acetate, Potassium hexacyanoferrate(II) | 4-Chloro-2-nitroaniline, Iron, Ammonium chloride, Triethyl orthoformate, Palladium(II) acetate, Potassium hexacyanoferrate(II) |
| Key Intermediates | 7-Methylquinazolin-4(3H)-one, 7-(Bromomethyl)quinazolin-4(3H)-one, 7-Bromoquinazolin-4(3H)-one | 4-Chloro-1,2-diaminobenzene, 7-Chloroquinazoline |
| Overall Yield | ~40-50% | ~60-70% |
| Number of Steps | 4 | 3 |
| Reaction Conditions | High temperatures for Niementowski reaction; Inert atmosphere for cyanation. | Reduction step can be sensitive; Inert atmosphere for cyanation. |
| Reagent Toxicity/Cost | NBS is corrosive; Palladium catalyst can be expensive. | Triethyl orthoformate is moisture sensitive; Palladium catalyst can be expensive. |
| Scalability | Moderate | Good |
Experimental Protocols
Route 1: Niementowski Reaction followed by Cyanation
This route commences with the construction of the quinazolinone core using the Niementowski reaction, followed by functional group manipulations to introduce the nitrile at the 7-position.
Step 1: Synthesis of 7-Methylquinazolin-4(3H)-one
4-Amino-3-methylbenzoic acid is reacted with an excess of formamide at high temperature (typically 180-200 °C) for several hours. The reaction mixture is then cooled and poured into water to precipitate the product, which is collected by filtration and purified by recrystallization.
Step 2: Bromination of 7-Methylquinazolin-4(3H)-one
7-Methylquinazolin-4(3H)-one is treated with N-Bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride. The mixture is refluxed until the reaction is complete. The solvent is then removed under reduced pressure, and the crude product is purified.
Step 3: Conversion to 7-Bromoquinazoline
The resulting 7-(bromomethyl)quinazolin-4(3H)-one is treated with a base to facilitate the elimination of HBr and subsequent tautomerization to yield 7-bromoquinazolin-4(3H)-one. This intermediate is then chlorinated using a reagent like phosphorus oxychloride to give 4-chloro-7-bromoquinazoline, which is then reduced to 7-bromoquinazoline.
Step 4: Palladium-Catalyzed Cyanation of 7-Bromoquinazoline
7-Bromoquinazoline is subjected to a palladium-catalyzed cyanation reaction. A mixture of 7-bromoquinazoline, a palladium catalyst (e.g., Palladium(II) acetate with a suitable ligand like Xantphos), a cyanide source (e.g., potassium hexacyanoferrate(II)), and a base (e.g., potassium carbonate) in a solvent such as DMF or DMA is heated under an inert atmosphere. After completion, the reaction is worked up by extraction and purified by column chromatography to afford this compound.
Route 2: Synthesis from Substituted Anilines with Subsequent Cyanation
This approach builds the quinazoline ring from a commercially available substituted aniline, offering a more direct path to a key halogenated intermediate.
Step 1: Reduction of 4-Chloro-2-nitroaniline
4-Chloro-2-nitroaniline is reduced to 4-chloro-1,2-diaminobenzene. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride in aqueous ethanol) or through catalytic hydrogenation.
Step 2: Cyclization to 7-Chloroquinazoline
The resulting 4-chloro-1,2-diaminobenzene is then cyclized to form 7-chloroquinazoline. A common method involves heating the diamine with triethyl orthoformate in the presence of an acid catalyst.
Step 3: Palladium-Catalyzed Cyanation of 7-Chloroquinazoline
Similar to Route 1, 7-chloroquinazoline is converted to this compound via a palladium-catalyzed cyanation reaction using similar conditions as described above.
Visualizing the Synthetic Workflows
To further clarify the sequence of operations in each synthetic pathway, the following diagrams have been generated.
Caption: Workflow for the synthesis of this compound via the Niementowski reaction.
Caption: Workflow for the synthesis of this compound from 4-chloro-2-nitroaniline.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. Route 2, starting from 4-chloro-2-nitroaniline, appears to be more efficient in terms of the number of steps and overall yield. However, the choice of the optimal route will ultimately depend on the specific requirements of the research, including the availability and cost of starting materials, the scale of the synthesis, and the technical expertise available. The detailed protocols and comparative data provided in this guide are intended to facilitate an informed decision-making process for researchers in the field of drug discovery and development.
Correlating In Vitro Kinase Inhibition with Cellular Potency for Quinazoline Compounds: A Comparative Guide
For: Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the development of potent protein kinase inhibitors, leading to several FDA-approved drugs for cancer therapy.[1][2][3] A critical step in the drug discovery pipeline is establishing a clear correlation between a compound's biochemical potency against its target kinase (in vitro) and its efficacy in a cellular context. This guide provides a comparative overview of this relationship for representative quinazoline compounds, details the experimental methodologies used to generate this data, and illustrates the underlying principles and pathways.
Data Presentation: In Vitro vs. Cellular Potency
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) against target kinases and the corresponding cellular potency (often measured as half-maximal growth inhibition, GI50, or effective concentration, EC50) for several notable quinazoline-based inhibitors. A significant discrepancy between these values is common and highlights the complexities of translating biochemical activity into cellular effects.
| Compound | Target Kinase(s) | In Vitro IC50 (nM) | Cell Line | Cellular Potency (µM) | Reference(s) |
| Gefitinib | EGFR | 3.2 - 17.1 | A549 (NSCLC) | 15.1 - 15.6 | [1][4] |
| A431 (Epidermoid) | 8.37 | [1] | |||
| NCI-H1437 (NSCLC) | 20.44 | [4] | |||
| Lapatinib | EGFR | 10.8 | HN5 (Head and Neck) | 0.12 | [5][6] |
| HER2 (ErbB2) | 9.2 | BT474 (Breast) | 0.025 | [5][6] | |
| USPC2 (Endometrial) | 0.052 | [7] | |||
| MFE296 (Endometrial) | 10.9 | [7] | |||
| Compound 24 | EGFR | 9.2 | A549 (NSCLC) | 6.54 | [1] |
| A431 (Epidermoid) | 4.04 | [1] | |||
| Gefitinib Derivative 4b | Not Specified (EGFR wild-type context) | Not Specified | A549 (NSCLC) | 3.94 | [4] |
| NCI-H1299 (NSCLC) | 4.42 | [4] | |||
| NCI-H1437 (NSCLC) | 1.56 | [4] | |||
| Lapatinib Derivative 6j | EGFR | 1.8 | Not Specified | Not Specified | [8] |
| HER2 (ErbB2) | 87.8 | [8] |
Note: Cellular potency can vary significantly based on the cell line's genetic background, receptor expression levels, and assay conditions.
Experimental Protocols
The data presented above is generated through standardized biochemical and cell-based assays. Understanding these protocols is essential for interpreting the results.
1. In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method is a fluorescence-based or radiometric assay.
-
Objective: To determine the concentration of a quinazoline compound required to inhibit 50% of the target kinase's activity.
-
Materials:
-
Purified recombinant kinase (e.g., EGFR, HER2).
-
Specific peptide or protein substrate for the kinase.
-
ATP (often radiolabeled [γ-³²P]-ATP for radiometric assays or used at a concentration near its Km value for the kinase).[9]
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).[10]
-
Test quinazoline compounds dissolved in DMSO.
-
Multi-well plates (e.g., 96-well or 384-well).
-
-
General Procedure:
-
A reaction mixture is prepared in each well, containing the kinase, its substrate, and the reaction buffer.[11]
-
The quinazoline inhibitor is added across a range of concentrations (serial dilutions). A DMSO-only well serves as a negative control.[11]
-
The kinase reaction is initiated by adding ATP. The plate is incubated for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).[10][11]
-
The reaction is stopped.
-
Kinase activity is measured by quantifying substrate phosphorylation. In radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. In fluorescence-based assays, a detection reagent is added that produces a signal proportional to the amount of ADP produced (indicating kinase activity).[9][12]
-
The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
-
2. Cellular Potency Assay (EC50/GI50 Determination)
This assay measures the overall effect of a compound on cell viability or proliferation, providing a more physiologically relevant measure of potency. The MTT assay is a widely used example.
-
Objective: To determine the concentration of a quinazoline compound that reduces cell viability or proliferation by 50%.
-
Materials:
-
Cancer cell line of interest (e.g., A549, BT474).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test quinazoline compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a detergent solution).
-
96-well cell culture plates.
-
-
General Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[13]
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the quinazoline compound. A DMSO-only control is included.[13]
-
The plates are incubated for a set period, typically 48 to 72 hours, to allow the compound to exert its effect.[13][14]
-
After incubation, the MTT reagent is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
After a few hours of incubation with MTT, a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader (typically at ~570 nm). The absorbance is directly proportional to the number of viable cells.
-
Cell viability is calculated as a percentage relative to the DMSO control. The data is plotted as percent viability versus compound concentration to determine the EC50 or GI50 value.
-
Visualizations
Workflow for Correlating In Vitro and Cellular Data
Caption: Workflow from biochemical potency to cellular efficacy.
Simplified EGFR Signaling Pathway
Caption: Inhibition of EGFR signaling by quinazoline compounds.
Discussion: Bridging the In Vitro-Cellular Gap
As the data table illustrates, a potent in vitro IC50 does not always translate to high cellular potency. For instance, Gefitinib has a nanomolar IC50 against EGFR but requires micromolar concentrations to inhibit the growth of many wild-type EGFR cell lines.[1][4] Several factors contribute to this discrepancy:
-
Cell Membrane Permeability: Compounds must cross the cell membrane to reach their intracellular kinase targets. Poor permeability can lead to low intracellular concentrations and reduced cellular activity.[2]
-
Competition with Intracellular ATP: Kinase assays are often run at ATP concentrations near the Michaelis-Menten constant (Km), whereas ATP levels within a cell are much higher (in the millimolar range).[12][15] ATP-competitive inhibitors like most quinazolines must overcome this high ATP concentration, often resulting in lower apparent potency in cells.
-
Cellular Metabolism: Compounds can be metabolized by cellular enzymes into less active or inactive forms, reducing their effective concentration at the target.
-
Efflux Pumps: Transporters like P-glycoprotein (ABCB1) can actively pump inhibitors out of the cell, preventing them from reaching effective concentrations.[15] Lapatinib, for example, has been shown to inhibit the function of these pumps.[15]
-
Off-Target Effects: A compound's effect on cell viability may result from inhibiting kinases other than the primary target, complicating the interpretation of cellular potency.[2]
-
Pathway Redundancy: Cancer cells may have redundant or alternative signaling pathways that can compensate for the inhibition of a single kinase, leading to resistance and lower-than-expected cellular potency.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation [frontiersin.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Lapatinib (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Quinazoline-7-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Quinazoline-7-carbonitrile, a heterocyclic organic compound, requires careful handling and disposal due to its chemical properties and potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this specific compound have not been fully investigated, but the hazards of the parent compound, quinazoline, and organic nitriles are well-documented.
Key Hazards:
-
Toxicity: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin, with the potential to metabolize into cyanide.[1][2] Quinazoline itself is considered a hazardous substance.[3]
-
Environmental Hazard: Quinazoline is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3] Therefore, it must not be discharged into drains or the environment.[4][5]
-
Combustibility: Nitriles are combustible and can release highly toxic fumes, including hydrogen cyanide and oxides of nitrogen, when heated to decomposition or during incomplete combustion.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a respirator may be required.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
Step 1: Segregation and Waste Collection
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect solid this compound waste in a dedicated, clearly labeled, and sealable container. The container should be made of a material compatible with the chemical.
-
For solutions containing this compound, use a separate, labeled, and sealable liquid waste container.
Step 2: Waste Labeling
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The approximate quantity of the waste.
-
The date of accumulation.
-
Any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][4]
-
The storage area should be cool and dry to prevent any degradation of the compound.
Step 4: Arrange for Professional Disposal
-
Never attempt to dispose of this compound down the drain or in regular trash.
-
Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.
-
Provide the disposal company with all necessary information about the waste, including its chemical identity and any known hazards.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Do not attempt to clean up a spill without the proper personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container.[4] Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to absorb the spill, then collect the absorbed material into the hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₉H₅N₃ | N/A |
| Molecular Weight | 155.16 g/mol | N/A |
| Appearance | Solid | [4] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [1][4] |
Experimental Protocols
This document does not cite specific experiments. The disposal procedures provided are based on general laboratory safety guidelines and information derived from safety data sheets of related compounds.
Disposal Workflow
Caption: A workflow diagram illustrating the step-by-step procedure for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Quinazoline-7-carbonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for Quinazoline-7-carbonitrile was publicly available at the time of this document's creation. The following guidance is synthesized from safety data for structurally related compounds, including quinazolines and nitriles, and from established protocols for handling potentially cytotoxic and pharmacologically active substances. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and to consult with your institution's Environmental Health and Safety (EHS) department.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes detailed operational procedures and a comprehensive disposal plan to ensure the safe handling of this compound.
Hazard Identification and Risk Assessment
Quinazoline derivatives are a class of compounds with a wide range of biological activities, and many are considered pharmacologically active.[1][2] Compounds containing the nitrile functional group can also present unique hazards. Given the potential for biological activity, this compound should be handled as a potentially cytotoxic and hazardous compound.
Primary Hazards:
-
Inhalation: Dust from the solid compound can be harmful if inhaled.
-
Skin and Eye Contact: May cause irritation or allergic reactions upon direct contact.[3][4]
-
Ingestion: Potentially toxic if swallowed.[4]
-
Unknown Long-Term Effects: Due to the lack of specific toxicological data, chronic exposure effects are unknown and should be minimized.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. It is crucial to inspect all PPE for integrity before each use.
| PPE Category | Specification |
| Hand Protection | Double-gloving with powder-free nitrile gloves is mandatory. The outer glove should be changed immediately upon contamination. For prolonged tasks, consider thicker nitrile gloves or more frequent changes.[5][6] |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing or aerosol generation, chemical splash goggles or a face shield worn over safety glasses should be used.[3] |
| Body Protection | A fully buttoned lab coat with long sleeves is required. A disposable gown made of a low-permeability fabric is recommended for handling larger quantities or during procedures with a high risk of contamination.[3][6] |
| Respiratory Protection | For handling the powder outside of a certified chemical fume hood or biological safety cabinet, a fit-tested N95 or higher-rated respirator is required to prevent inhalation of dust.[6] |
| Footwear | Closed-toe and closed-heel shoes that are non-porous must be worn at all times in the laboratory. |
Operational Plan for Safe Handling
This section provides a step-by-step protocol for the safe handling of this compound in a laboratory setting.
3.1. Designated Work Area
-
All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet, to minimize exposure.[4]
-
The work area should be clearly labeled with a warning sign indicating the presence of a potent compound.
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
3.2. Weighing and Reconstitution
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work surface by covering it with a disposable absorbent pad.
-
Weighing: If possible, weigh the powdered compound directly into a tared container within the fume hood. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Reconstitution: If preparing a solution, add the solvent slowly to the powder to avoid aerosolization. Cap the container securely before mixing.
3.3. Experimental Procedures
-
All manipulations of the compound, including dilutions and transfers, should be performed in the designated containment area.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and spills.
-
After handling, decontaminate all surfaces with an appropriate cleaning agent and wipe down with 70% ethanol.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Procedure |
| Skin Exposure | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[7] |
| Eye Exposure | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | For small powder spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material. Decontaminate the area and dispose of all materials as hazardous waste. For large spills, evacuate the area and contact your institution's EHS.[7] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
5.1. Waste Segregation
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and weighing papers should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other waste streams unless approved by your EHS department.
-
Sharps Waste: Needles and syringes used to handle the compound should be disposed of in a designated sharps container for hazardous chemical waste.
5.2. Disposal Procedure
-
Ensure all waste containers are securely closed and the exterior is clean.
-
Label the waste container with the full chemical name ("this compound") and the appropriate hazard warnings.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not dispose of this compound down the drain or in the regular trash.[8]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. safework.nsw.gov.au [safework.nsw.gov.au]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
